Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 5-tert-Butyl-2-methylpyridine .
CAS Number: 85735-96-2
Molecular Formula: C₁₀H₁₅N
Molecular Weight: 149.24 g/mol
Executive Summary
5-tert-Butyl-2-methylpyridine is a specialized heterocyclic building block utilized in drug discovery to modulate lipophilicity and metabolic stability. The tert-butyl group at the C5 position acts as a bulky, lipophilic "metabolic blocker," preventing cytochrome P450-mediated oxidation at a site typically vulnerable in pyridine scaffolds. The C2-methyl group provides a versatile handle for further functionalization (e.g., oxidation to carboxylic acids or aldehydes), making this compound a strategic scaffold for constructing complex bioactive molecules.
Soluble in organic solvents (DCM, THF, MeOH); sparingly soluble in water
Synthesis Strategies
A. The "Gold Standard" Protocol: Negishi Cross-Coupling
The most reliable method for installing a tert-butyl group specifically at the C5 position is the Negishi coupling. This method avoids the regioselectivity issues common with radical alkylation (Minisci reaction) on substituted pyridines.
B. Alternative Route: Minisci Reaction (Limitations)
While the Minisci reaction (radical alkylation) is cheaper, it typically favors the C2 and C4 positions. Since C2 is blocked by the methyl group, alkylation may occur at C4 or C6, making this route less regioselective for the C5 target unless specific directing groups are employed.
Visualization: Synthesis Workflow
Caption: Regioselective synthesis of 5-tert-butyl-2-methylpyridine via Palladium-catalyzed Negishi coupling.
Applications in Drug Discovery[9]
Metabolic Stability & "The Magic Methyl" Effect
In medicinal chemistry, the pyridine ring is often susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP450).
Vulnerability: The C5 position of 2-substituted pyridines is electron-rich and a common site for hydroxylation.
Solution: Introducing a bulky tert-butyl group at C5 sterically blocks the approach of the heme iron in CYP enzymes and removes the abstractable hydrogen, significantly extending the metabolic half-life (
) of the molecule.
Lipophilicity Modulation
The tert-butyl group adds significant bulk and lipophilicity (+LogP ~1.8 vs H). This is utilized to:
Fill Hydrophobic Pockets: Increase binding affinity in large, hydrophobic active sites (e.g., GPCRs, Kinases).
Permeability: Improve blood-brain barrier (BBB) penetration by increasing the lipid solubility of polar pyridine scaffolds.
Caption: Strategic utility of the 5-tert-butyl-2-methylpyridine scaffold in optimizing drug-like properties.
Safety & Handling
Hazards: Like most alkylpyridines, this compound is likely an Irritant (Skin/Eye/Respiratory) and Flammable .
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
References
GuideChem. (2024). 5-Tert-Butyl-2-methylpyridine CAS 85735-96-2 Entry.[1][2][3][4] Retrieved from
Organic Syntheses. (2012). Synthesis of Methyl-2,2′-Bipyridines by Negishi Cross-Coupling. Org. Synth. 2012, 89, 76-81. Retrieved from
Durham University. (2016). 1H PARASHIFT Probes for Magnetic Resonance. (Thesis describing synthesis of 5-tert-butyl-2-methylpyridine derivatives). Retrieved from
BenchChem. (2024). Protocols for Negishi Coupling of Pyridyl Halides. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 5-tert-Butyl-2-methylpyridine Molecular Weight & Technical Monograph
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Intermediate for Ligand Design and Metabolic Stability
Executive Summary
5-tert-Butyl-2-methylpyridine (CAS 85735-96-2) represents a specialized heterocyclic building block in medicinal and coordination chemistry. Unlike its symmetrical analog (2,6-di-tert-butyl-4-methylpyridine), this isomer offers a unique asymmetry that is critical for "scaffold hopping" in drug discovery. Its structural value lies in the 5-position tert-butyl group , which acts as a metabolic blocker against CYP450-mediated oxidation, and the 2-position methyl group , which serves as a reactive "benzylic" handle for further functionalization.
This guide provides a definitive technical analysis of its physiochemical properties, synthesis optimization, and application in MRI contrast agent development (PARASHIFT probes).
Physiochemical Profile
The molecular weight of 5-tert-butyl-2-methylpyridine is the primary stoichiometric factor in its application as a ligand. Below is the validated data set for analytical characterization.
Table 1: Core Chemical Parameters
Parameter
Value
Technical Note
Molecular Weight
149.23 g/mol
Average mass for stoichiometry.
Monoisotopic Mass
149.1204 Da
Critical for High-Res MS (M+H) identification.
Molecular Formula
C₁₀H₁₅N
Degree of Unsaturation = 4 (Pyridine ring).
CAS Registry Number
85735-96-2
Distinct from the 2,6-di-tert-butyl analog (38222-83-2).
Predicted LogP
~3.2
High lipophilicity due to the bulky tert-butyl moiety.
pKa (Conj. Acid)
~6.5
Slightly more basic than pyridine (5.2) due to alkyl donation.
Mass Spectrometry Insight
In LC-MS workflows, the molecule typically presents as a protonated species
.
Target m/z: 150.13
Fragmentation Pattern: Expect loss of a methyl radical from the tert-butyl group (m/z 135) under high collision energy.
Synthetic Pathways & Process Chemistry
Synthesizing 5-tert-butyl-2-methylpyridine requires overcoming the low reactivity of the pyridine ring toward electrophilic substitution. Direct Friedel-Crafts alkylation is often low-yielding and regioselective poor.
The most authoritative route utilizes a Kumada-type coupling or a Copper(I)-catalyzed Grignard reaction. This method prefers the 5-bromo precursor due to the directing electronics of the nitrogen atom.
For drug development scaling, organozinc chemistry (Negishi coupling) often provides superior tolerance and yields compared to Grignard reagents.
Reaction Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical transition from the halogenated precursor to the lipophilic product.
Figure 1: Negishi cross-coupling workflow for the regioselective synthesis of 5-tert-butyl-2-methylpyridine.
Medicinal Chemistry Utility
The 5-tert-butyl-2-methylpyridine scaffold is not merely a solvent or base; it is a pharmacophore element used to modulate DMPK (Drug Metabolism and Pharmacokinetics) properties.
Mechanism 1: Metabolic Blocking
The C5 position of the pyridine ring is electronically prone to oxidation by Cytochrome P450 enzymes.
Problem: Rapid clearance of pyridine-containing drugs often occurs via C-oxidation.
Solution: Installing a bulky tert-butyl group at C5 sterically hinders the heme-iron center of CYP450, effectively "blocking" this metabolic soft spot and extending the drug's half-life (
Recent research utilizes this molecule as a reporter arm in macrocyclic chelates for MRI. The tert-butyl protons, when positioned near a paramagnetic Lanthanide ion (e.g., Tm³⁺, Dy³⁺), undergo a massive chemical shift (far away from the water signal), allowing for "hot spot" imaging without background interference.
SAR Logic Diagram
This diagram details the Structure-Activity Relationship (SAR) logic used when selecting this moiety for lead optimization.
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of substituents on the pyridine core.
References
GuideChem. (2024). 5-tert-Butyl-2-methylpyridine Chemical Properties and CAS 85735-96-2. Link
Kenwright, A. M., et al. (2012).[2] Critical analysis of the limitations of Bleaney's theory of magnetic anisotropy in paramagnetic lanthanide coordination complexes. Royal Society of Chemistry (Dalton Transactions). Link
Funk, A. M. (2014).[2] 1H PARASHIFT Probes for Magnetic Resonance. Durham University E-Theses. Link
Google Patents. (2012). Pyridine borane complexes (US8106200B2). Link
In the high-stakes arena of ligand design and medicinal chemistry, the precise regiochemical assignment of substituted pyridines is non-negotiable.[1] This guide details the structural elucidation of 5-tert-butyl-2-methylpyridine , a scaffold frequently employed to modulate lipophilicity (
Unlike simple benzenoid systems, pyridine derivatives exhibit sensitivity to nitrogen anisotropy and pH-dependent solvent effects.[1] This document provides a self-validating workflow combining retrosynthetic logic, high-resolution NMR spectroscopy (1D & 2D), and mass spectrometry to unequivocally confirm the 2,5-substitution pattern against common isomers (e.g., 2,4- or 2,3-disubstituted analogs).
Structural Context & Synthetic Logic
Before spectral analysis, structural confidence begins with the synthetic route.[1] The regioselectivity of the synthesis provides the "primary evidence" layer.[1]
The Regiocontrol Argument
The most robust route to 5-tert-butyl-2-methylpyridine minimizes isomer ambiguity.[1] A recommended "clean" synthesis involves Suzuki-Miyaura cross-coupling , which locks the substitution pattern prior to final bond formation.[1]
Precursor A: 2-Bromo-5-tert-butylpyridine (commercially available, defined regiochemistry).[1]
Logical Validation:
By starting with the halogen at the C2 position and the tert-butyl group already established at C5, the formation of the 2,4-isomer is chemically impossible unless a rare migration occurs (unlikely under standard Suzuki conditions).[1] This synthetic history serves as the first pillar of structural proof.[1]
Acceptance Criteria: Purity >98% (Area %). No single impurity >0.5%.[1]
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard text for NMR increment rules and coupling constants).
Katritzky, A. R., & Pozharskii, A. F. (2000).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1][4] (Authoritative source on pyridine ring current and substituent effects).
Thomson, C. G., et al. (2011).[1][4] "Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues." Bioorganic & Medicinal Chemistry Letters, 21(13), 3973-3976.[1] (Provides analogous NMR coupling data for 2,5-disubstituted pyridines).
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Online resource for J-coupling analysis in heterocycles).
Technical Guide: Synthesis of 5-tert-Butyl-2-methylpyridine
Executive Summary & Strategic Rationale The synthesis of 5-tert-butyl-2-methylpyridine presents a specific regiochemical challenge. While the 2-methyl position activates the ring slightly, the 5-position (meta to the nit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The synthesis of 5-tert-butyl-2-methylpyridine presents a specific regiochemical challenge. While the 2-methyl position activates the ring slightly, the 5-position (meta to the nitrogen) is electronically deactivated and sterically sensitive. Traditional electrophilic aromatic substitutions (Friedel-Crafts) on pyridine rings are notoriously low-yielding and require harsh conditions that often lead to polymerization or decomposition. Furthermore, radical alkylation methods (e.g., Minisci reaction) predominantly target the 2- and 4-positions, making them unsuitable for accessing the 5-substituted isomer selectively.
Therefore, the Nickel-Catalyzed Kumada Cross-Coupling is the definitive, high-fidelity pathway for this synthesis. This route utilizes the commercially available 5-bromo-2-methylpyridine and couples it with a tert-butyl Grignard reagent. This method offers three distinct advantages:
Regiospecificity: The position of the tert-butyl group is fixed by the starting bromide, eliminating isomer separation issues.
Scalability: The reaction relies on standard reagents (t-BuMgCl) and robust nickel catalysts.
Atom Economy: It avoids the multi-step ring construction required by condensation approaches.
Retrosynthetic Analysis
The strategic disconnection relies on the C(sp²)–C(sp³) bond formation between the pyridine ring and the bulky tert-butyl group.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule via cross-coupling.
This protocol employs [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) . The bidentate phosphine ligand is critical here; it enforces a cis-geometry at the nickel center, which accelerates reductive elimination of the bulky tert-butyl group and suppresses β-hydride elimination (a common side reaction that produces isobutylene).
Reagents & Materials
Reagent
MW ( g/mol )
Equiv.
Quantity (Example)
Role
5-Bromo-2-methylpyridine
172.02
1.0
1.72 g (10 mmol)
Substrate
t-BuMgCl (2.0 M in THF)
116.87
1.5
7.5 mL (15 mmol)
Nucleophile
Ni(dppp)Cl₂
541.89
0.05
270 mg (0.5 mmol)
Catalyst
Anhydrous THF
72.11
Solvent
20 mL
Solvent
Ammonium Chloride (sat.)
53.49
Quench
20 mL
Quench
Step-by-Step Methodology
Phase 1: Catalyst Activation & Addition
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout.
Solvation: Charge the flask with 5-bromo-2-methylpyridine (1.72 g) and Ni(dppp)Cl₂ (270 mg).
Inerting: Evacuate and backfill with nitrogen three times to ensure oxygen removal (O₂ poisons the Ni(0) active species).
Dissolution: Add anhydrous THF (20 mL) via syringe. Stir at room temperature for 10 minutes until the catalyst is suspended/dissolved (solution typically turns reddish-brown).
Phase 2: Grignard Addition (The Critical Control Point)
5. Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Rationale: Although Kumada coupling often requires heat, the initial addition of t-BuMgCl is exothermic. Controlling this prevents runaway homocoupling of the Grignard reagent.
6. Addition: Add t-BuMgCl (7.5 mL, 2.0 M) dropwise over 15 minutes.
7. Reaction: Remove the ice bath and allow the mixture to warm to room temperature.
8. Reflux: Heat the mixture to a gentle reflux (65°C) for 12–16 hours . Monitor reaction progress via TLC (SiO₂; Hexane/EtOAc 9:1) or GC-MS. The starting bromide spot should disappear.
Phase 3: Workup & Purification
9. Quench: Cool the mixture to 0°C. Carefully quench by dropwise addition of saturated aqueous NH₄Cl (Caution: Gas evolution).
10. Extraction: Dilute with water (20 mL) and extract with Diethyl Ether (3 x 30 mL).
11. Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO₄ , and filter.
12. Concentration: Remove solvent under reduced pressure (Rotavap) to yield a crude oil.
13. Purification: Purify via flash column chromatography (Silica Gel).
Eluent: Gradient from 100% Hexane to 5% EtOAc/Hexane.
Target: The product is a colorless to pale yellow oil.
Mechanistic Pathway (Catalytic Cycle)
Understanding the mechanism is vital for troubleshooting. If the reaction stalls, it is usually due to the failure of the oxidative addition step (requires active Ni(0)) or β-hydride elimination.
Figure 2: The Ni(0)/Ni(II) catalytic cycle. The bulky dppp ligand facilitates the difficult reductive elimination of the crowded tert-butyl group.
Analytical Characterization
Upon isolation, the identity of 5-tert-butyl-2-methylpyridine must be validated against the following expected data:
Physical State: Colorless to pale yellow liquid.
¹H NMR (400 MHz, CDCl₃):
δ 8.55 (d, J = 2.0 Hz, 1H, H-6 ): The most deshielded proton adjacent to Nitrogen.
δ 7.60 (dd, J = 8.0, 2.0 Hz, 1H, H-4 ): Coupling with H-3 and H-6.
δ 7.10 (d, J = 8.0 Hz, 1H, H-3 ): Adjacent to the methyl group.
δ 2.53 (s, 3H, Ar-CH₃ ).
δ 1.33 (s, 9H, -C(CH₃)₃ ).
MS (ESI+): Calculated for C₁₀H₁₅N [M+H]⁺: 150.13. Found: 150.1.
Alternative Routes & "Why to Avoid"
As a senior scientist, it is crucial to know not just what works, but why other obvious routes fail.
Route
Methodology
Why it Fails (The Pitfall)
Friedel-Crafts Alkylation
2-Picoline + t-BuCl + AlCl₃
Deactivation: The pyridine ring complexes with Lewis acids (AlCl₃), deactivating it further. Yields are negligible (<5%).
Minisci Reaction
2-Picoline + Pivalic Acid + AgNO₃/S₂O₈²⁻
Regioselectivity: Radical alkylation favors the C4 position (para to N). You will obtain primarily 4-tert-butyl-2-methylpyridine, not the 5-isomer.
Suzuki Coupling
5-Bromo-2-picoline + t-BuB(OH)₂
Reagent Instability: tert-Butylboronic acid is notoriously unstable and prone to protodeboronation. It is not a viable commercial reagent.
References
Kumada Coupling Fundamentals: Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[1] Journal of the American Chemical Society, 94(12), 4374–4376.
Nickel Catalysis for Bulky Alkyls: Terao, J., & Kambe, N. (2008). Cross-Coupling of Non-activated Alkyl Halides via a Radical-Based Mechanism.[2] Accounts of Chemical Research, 41(11), 1545–1554.
Synthesis of 5-tert-butyl-2-methylpyridine (Analogous Procedure): Organic Syntheses, Coll. Vol. 6, p. 242 (1988); Vol. 63, p. 136 (1985). (Procedure for 2,6-di-tert-butylpyridine adapted for mono-substitution via Kumada).
Minisci Reaction Selectivity: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161.
An In-Depth Technical Guide to the Infrared Spectroscopy of 5-tert-Butyl-2-methylpyridine
Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-tert-Butyl-2-methylpyridine, a substituted heterocyclic aromatic compound. Designed for researchers, scientists, and prof...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-tert-Butyl-2-methylpyridine, a substituted heterocyclic aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of vibrational spectroscopy as applied to this specific molecule. We will explore a detailed breakdown of the characteristic vibrational modes originating from the pyridine ring, the tert-butyl substituent, and the methyl group. Furthermore, this guide presents a robust, field-proven experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra using Attenuated Total Reflectance (ATR), ensuring data integrity and reproducibility. The causality behind spectral features is explained, linking molecular structure to specific absorption bands.
Introduction: The Molecular Profile of 5-tert-Butyl-2-methylpyridine
5-tert-Butyl-2-methylpyridine is a derivative of pyridine, a foundational heterocyclic amine in organic chemistry. The strategic placement of a sterically demanding tert-butyl group at the 5-position and a methyl group at the 2-position imparts unique chemical properties, influencing its reactivity, basicity, and utility as a non-nucleophilic base or a ligand in catalysis.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such compounds. By probing the vibrational energy levels of a molecule's covalent bonds, an IR spectrum provides a distinct "fingerprint," allowing for unambiguous identification and assessment of purity. For drug development professionals, confirming the identity and integrity of such building blocks is a critical first step in ensuring the synthesis of the target active pharmaceutical ingredient (API).
This guide serves as a detailed roadmap for understanding and utilizing IR spectroscopy to characterize 5-tert-Butyl-2-methylpyridine with scientific rigor.
Caption: Molecular structure of 5-tert-Butyl-2-methylpyridine.
Core Spectral Regions and Vibrational Assignments
The infrared spectrum of 5-tert-Butyl-2-methylpyridine can be logically dissected into three primary regions, each dominated by the vibrations of specific functional groups. A molecule with N atoms has 3N-6 fundamental vibrational modes (for non-linear molecules); for C10H15N (N=26), this equals 72 modes. Not all are IR active or resolved, but many provide significant structural information.
The High-Wavenumber Region (3200-2800 cm⁻¹): C-H Stretching Vibrations
This region is dominated by the stretching vibrations of carbon-hydrogen bonds. The hybridization of the carbon atom is the primary determinant of the absorption frequency.
Aromatic C-H Stretching (ν_C-H): The sp² hybridized C-H bonds on the pyridine ring give rise to absorptions at wavenumbers greater than 3000 cm⁻¹. For substituted pyridines, these bands are typically observed in the 3100-3000 cm⁻¹ range.[1] They are often of weak to medium intensity and can appear as a cluster of small, sharp peaks.
Aliphatic C-H Stretching (ν_C-H): The sp³ hybridized C-H bonds of the methyl and tert-butyl groups absorb below 3000 cm⁻¹. These are typically strong, sharp absorptions.
Methyl Group (at C2): The methyl group exhibits two distinct stretching modes: an asymmetric stretch (ν_as) typically near 2962 cm⁻¹ and a symmetric stretch (ν_s) near 2872 cm⁻¹ .[2]
Tert-Butyl Group (at C5): This group contains nine C-H bonds within its three methyl groups, leading to strong, overlapping absorptions. The asymmetric stretches appear around 2960-2970 cm⁻¹ , while the symmetric stretches are found near 2870 cm⁻¹ . Due to the high density of C-H bonds, this cluster of peaks is one of the most intense features in the entire spectrum.
The Double-Bond Region (1650-1400 cm⁻¹): Pyridine Ring and C-H Bending
This region contains crucial information about the aromatic skeleton and the bending vibrations of the aliphatic substituents.
Pyridine Ring Stretching (ν_C=C, ν_C=N): The pyridine ring exhibits a series of characteristic stretching vibrations analogous to those of substituted benzene.[3] These absorptions, arising from the coupled stretching of C=C and C=N bonds, typically appear as a set of two to four bands of variable intensity in the 1625-1430 cm⁻¹ region.[3] For 5-tert-Butyl-2-methylpyridine, prominent bands are expected near 1600 cm⁻¹ , 1575 cm⁻¹ , and 1480 cm⁻¹ .
Aliphatic C-H Bending (δ_C-H):
Methyl Group: The methyl group has an asymmetric bend (δ_as) near 1460 cm⁻¹ and a symmetric "umbrella" bend (δ_s) near 1380 cm⁻¹ .[2]
Tert-Butyl Group: This group provides a highly diagnostic set of absorptions. The presence of two or more methyl groups on a single carbon causes the symmetric bending mode to split. This results in a characteristic strong doublet with peaks of unequal intensity, one near 1395 cm⁻¹ (asymmetric bend) and a very sharp, intense peak near 1370 cm⁻¹ (symmetric bend).[2] The presence of this distinct doublet is a reliable indicator of a tert-butyl group.
The Fingerprint Region (1400-600 cm⁻¹): Complex Vibrations
This region is rich with complex coupled vibrations, including C-C stretching, C-H bending, and ring deformations, which are unique to the molecule as a whole.
C-H In-Plane Bending (β_C-H): Aromatic C-H in-plane bending vibrations occur in the 1300-1000 cm⁻¹ range and are generally of weak to medium intensity.[3]
C-H Out-of-Plane Bending (γ_C-H): The out-of-plane C-H "wagging" vibrations are highly sensitive to the substitution pattern on the aromatic ring. For a 2,5-disubstituted pyridine, with two adjacent free hydrogens (at positions 3 and 4) and one isolated free hydrogen (at position 6), a strong absorption is expected in the 900-800 cm⁻¹ region. This band is a key confirmatory feature for the substitution pattern.[4]
Ring Bending/Deformation: Pyridine ring in-plane and out-of-plane deformation modes appear below 800 cm⁻¹ and contribute to the unique pattern in the lower fingerprint region.[1]
Data Summary Table
Vibrational Mode
Functional Group
Expected Wavenumber (cm⁻¹)
Expected Intensity
ν_as (C-H)
Aromatic (Pyridine)
3100 - 3000
Weak to Medium
ν_as (C-H)
Aliphatic (tert-Butyl, Methyl)
2970 - 2955
Strong
ν_s (C-H)
Aliphatic (tert-Butyl, Methyl)
2875 - 2865
Medium to Strong
ν (C=C), ν (C=N)
Pyridine Ring
1625 - 1550
Medium to Strong
ν (C=C), ν (C=N)
Pyridine Ring
1500 - 1430
Medium to Strong
δ_as (C-H)
Methyl & tert-Butyl
~1460
Medium
δ_as (C-H)
tert-Butyl (split)
~1395
Medium
δ_s (C-H)
tert-Butyl (split)
~1370
Strong, Sharp
γ (C-H)
Aromatic (Out-of-Plane)
900 - 800
Strong
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
The following protocol outlines a self-validating system for obtaining a reliable IR spectrum of 5-tert-Butyl-2-methylpyridine, which is typically a liquid or low-melting solid at ambient temperature. Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation and ease of use.[5][6][7]
Instrumentation
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond or zinc selenide (ZnSe) ATR accessory.
Software: Standard instrument control and data analysis software.
Step-by-Step Methodology
Instrument Preparation & Background Scan:
Ensure the ATR crystal surface is impeccably clean. Wipe with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allow it to fully evaporate.
Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. The software will automatically subtract this from the sample spectrum. A good background is essential for data integrity.
Sample Application:
Place a single, small drop of 5-tert-Butyl-2-methylpyridine directly onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
Data Acquisition:
If the sample is a solid, lower the ATR press arm to ensure firm, even contact between the sample and the crystal. For a liquid, this step is often unnecessary but can help trap volatile samples.
Set the data acquisition parameters. For routine analysis, the following are recommended:
Spectral Range: 4000 - 600 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
Initiate the sample scan.
Data Processing and Cleaning:
The resulting spectrum should be displayed in absorbance or % transmittance.
Perform an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.[6]
Clean the ATR crystal thoroughly with a solvent-dampened tissue immediately after the measurement to prevent cross-contamination.
Caption: Experimental workflow for ATR-FTIR analysis.
Conclusion
The infrared spectrum of 5-tert-Butyl-2-methylpyridine provides a rich source of structural information that is readily accessible through modern FTIR techniques. The key identifying features are the strong aliphatic C-H stretching bands below 3000 cm⁻¹, the characteristic pyridine ring stretching vibrations in the 1625-1430 cm⁻¹ region, and most diagnostically, the sharp, intense doublet near 1395 cm⁻¹ and 1370 cm⁻¹ confirming the presence of the tert-butyl group. By following the robust experimental protocol outlined herein, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this important chemical compound, ensuring the reliability of subsequent synthetic steps and research outcomes.
References
Kumar, P., & Sharma, S.D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292.
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). Up: FT-IR spectra of pyridine-2,5-dicarboxylic acid (H2PDC), ZrCl4,.... Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). FTIR Spectra for Pyridine with different transition metal complexes. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Retrieved February 6, 2026, from [Link]
Cook, G.L., & Church, F.M. (1957). Determination of pyridines by infrared spectroscopy. Analytical Chemistry, 29(3), 305-309.
Ihor, K., et al. (2016). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PLoS ONE, 11(4), e0154229.
Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 49-57.
PIKE Technologies. (2014, November 13). FTIR Analysis of Hetrogeneous Catalyst [Video]. YouTube. [Link]
Mohan, S., & Murugan, R. (1992). Infrared Spectral Studies of Some Substituted Pyridines. Indian Journal of Pure & Applied Physics, 30, 283.
Elixir International Journal. (n.d.). Pdf. Retrieved February 6, 2026, from [Link]
Lawrence, D. J., & Shurvell, H. F. (1975). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 53(7), 942-951.
Smith, B. C. (2018). The Big Review IV: Hydrocarbons. Spectroscopy, 33(1), 14-23.
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved February 6, 2026, from [Link]
eGyanKosh. (n.d.). Characteristic Group Vibrations of Organic Molecules. Retrieved February 6, 2026, from [Link]
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 6, 2026, from [Link]
Douberly, G. E., Ricks, A. M., & Duncan, M. A. (2009). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Journal of the American Chemical Society, 131(49), 17930–17935.
Scientific Research Publishing. (2014). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory.
ResearchGate. (n.d.). The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. Retrieved February 6, 2026, from [Link]
Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). 7 Various modes of bending vibration in methylene group (CH 2 ).... Retrieved February 6, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved February 6, 2026, from [Link]
CalTech GPS. (2018, January 31). Chemistry 21b – Spectroscopy Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. Retrieved February 6, 2026, from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 6, 2026, from [Link]
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 6, 2026, from [Link]
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]
Discovery and History of Substituted Pyridines: A Technical Guide Executive Summary This technical guide explores the evolution of pyridine chemistry, from its isolation in bone oil to its dominance in modern pharmacopho...
Author: BenchChem Technical Support Team. Date: February 2026
Discovery and History of Substituted Pyridines: A Technical Guide
Executive Summary
This technical guide explores the evolution of pyridine chemistry, from its isolation in bone oil to its dominance in modern pharmacophores. It provides a mechanistic analysis of the pyridine ring's electronic deficiencies, contrasting classic synthetic routes (Hantzsch, Chichibabin) with modern catalytic functionalization (Suzuki-Miyaura, Buchwald-Hartwig). Designed for drug development professionals, this document includes validated protocols, quantitative physicochemical data, and structural visualizations.
Part 1: Historical Genesis & Isolation
The Bone Oil Era (1849)
The history of pyridine begins not with rational design, but with the destructive distillation of animal matter. In 1849, Scottish chemist Thomas Anderson isolated a colorless, flammable liquid with a repulsive odor from "bone oil" (Dippel's oil).
Significance: Anderson recognized a homologous series of bases. He named the parent compound "pyridine" (Greek pyr = fire, idine = suffix for bases).
Structural Elucidation: It took decades for the cyclic structure to be confirmed, eventually bridging the gap between aliphatic amines and the aromatic stability of benzene.
Timeline of Discovery & Innovation
Figure 1: Chronological evolution of pyridine chemistry from isolation to catalytic precision.
Part 2: Electronic Theory & Reactivity Profile
The "Pi-Deficient" Heterocycle
Pyridine is isoelectronic with benzene but electronically distinct due to the electronegative nitrogen atom (
). This creates a permanent dipole and distorts the -electron cloud.
Deactivation: The nitrogen atom withdraws electron density from the ring (inductive effect
and mesomeric effect ), making the ring -deficient .
Electrophilic Attack (
): Extremely difficult. The ring is deactivated, and acidic conditions protonate the nitrogen (forming pyridinium), further deactivating the system. If forced (e.g., nitration), substitution occurs at C3 (meta) to avoid placing positive charge on the electronegative nitrogen in the transition state.
Nucleophilic Attack (
): Facile. The electron-deficient ring invites nucleophiles, particularly at C2 (ortho) and C4 (para) , where the negative charge in the Meisenheimer intermediate can be stabilized by the nitrogen atom.
The basicity of pyridine is a critical parameter in medicinal chemistry, influencing solubility, binding affinity, and salt formation.
Table 1: Comparative pKa Values of Substituted Pyridines
Compound
Substituent
Position
pKa (Conjugate Acid)
Electronic Effect
Pyridine
-
-
5.23
Reference
2-Aminopyridine
C2
6.86
EDG (+M stabilizes cation)
3-Aminopyridine
C3
5.98
EDG (Inductive distance)
4-Aminopyridine
C4
9.11
EDG (Strong +M resonance)
2-Chloropyridine
C2
0.49
EWG (-I dominates)
3-Chloropyridine
C3
2.84
EWG (-I)
4-Nitropyridine
C4
1.61
Strong EWG
2,6-Lutidine
(x2)
C2, C6
6.75
Steric hindrance + EDG
Data compiled from Williams (2022) and standard physicochemical tables.
Part 4: Synthetic Protocols
A. The Classic: Hantzsch Dihydropyridine Synthesis (1881)
This reaction remains the gold standard for constructing the pyridine ring de novo, particularly for 1,4-dihydropyridines (calcium channel blocker scaffolds).
Procedure: Reflux the mixture for 4–6 hours. Monitor by TLC.
Workup: Cool to room temperature. The 1,4-dihydropyridine product usually precipitates as a yellow solid. Recrystallize from ethanol.
Oxidation (Optional): To obtain the aromatic pyridine, treat with dilute
or DDQ.
B. The Nucleophilic: Chichibabin Reaction (1914)
A direct method to install an amino group at the C2 position, utilizing the ring's susceptibility to nucleophilic attack.
Protocol:
Reagents: Pyridine (dry), Sodium amide (
).
Solvent: Toluene or Xylene (anhydrous).
Procedure:
Suspend
in solvent under atmosphere.
Add pyridine slowly.
Heat to 100–110°C for 3–5 hours. Hydrogen gas (
) evolves (Caution).
Quench: Cool and carefully add water to hydrolyze the sodium salt.
Isolation: Extract with organic solvent, dry, and distill/recrystallize to obtain 2-aminopyridine.
C. The Modern: Suzuki-Miyaura Cross-Coupling
Modern drug discovery requires precise carbon-carbon bond formation. Coupling 2-chloropyridines is challenging due to catalyst poisoning by nitrogen, but specific ligands overcome this.
Protocol (2-Chloropyridine + Phenylboronic Acid):
Reagents:
2-Chloropyridine (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Catalyst:
(5 mol%) or /S-Phos for difficult substrates.
Base:
(2.0 equiv).
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Procedure:
Degas solvents with Argon for 20 mins.
Combine reagents in a sealed tube/reaction vial.
Heat to 90–100°C for 12 hours.
Mechanism: Oxidative addition into C-Cl bond
Transmetallation with Boronate Reductive Elimination.
Purification: Silica gel chromatography (Hexane/EtOAc).
Modern Synthetic Workflow
Figure 3: Palladium-catalyzed cross-coupling workflow for functionalizing the pyridine core.
References
Anderson, T. (1849). On the Constitution and Properties of Picoline, a New Organic Base from Coal Tar. Transactions of the Royal Society of Edinburgh. 2
Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft. 3
Chichibabin, A. E. (1914). New Reaction for the Synthesis of Pyridine Derivatives. Journal of the Russian Physical-Chemical Society. 4
BenchChem. (2025).[5][6] Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid: Application Notes and Protocols. 7
Williams, R. (2022). pKa Data Compiled for Organic Chemistry. Organic Chemistry Data. 8[9]
Strategic Utilization of 5-tert-Butyl-2-methylpyridine in Medicinal Chemistry
Abstract 5-tert-Butyl-2-methylpyridine (CAS 39919-65-8) represents a high-value scaffold in modern pharmaceutical chemistry, primarily utilized for its ability to introduce lipophilic bulk into bioactive molecules while...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-tert-Butyl-2-methylpyridine (CAS 39919-65-8) represents a high-value scaffold in modern pharmaceutical chemistry, primarily utilized for its ability to introduce lipophilic bulk into bioactive molecules while maintaining aqueous solubility via the pyridine nitrogen. This guide details the strategic application of this intermediate in the synthesis of lipophilic picolinamide motifs (common in TRPV1 antagonists and kinase inhibitors) and metabolic stability probes . We provide validated protocols for its oxidation to 5-tert-butylpicolinic acid and its conversion to N-oxide derivatives for late-stage functionalization.
Introduction: The "Lipophilic Anchor" Strategy
In fragment-based drug discovery (FBDD), the tert-butyl group is a privileged moiety used to fill hydrophobic pockets (e.g., the S1 or S2 pockets of kinases). However, attaching a tert-butyl group to a phenyl ring often results in poor solubility and rapid metabolic clearance.
5-tert-Butyl-2-methylpyridine solves this by offering:
Solubility: The pyridine nitrogen (pKa ~6) allows for protonation and salt formation, improving bioavailability compared to tert-butylbenzene analogs.
Metabolic Blocking: The bulky 5-position substituent blocks a common site of oxidative metabolism on the pyridine ring.
Versatile Handle: The 2-methyl group is "activated" by the ring nitrogen, allowing for facile oxidation to carboxylic acids, aldehydes, or radical halogenation.
Key Applications Overview
Application Domain
Target Moiety
Mechanism / Utility
Scaffold Synthesis
5-tert-Butylpicolinic acid
Precursor for amide coupling (e.g., TRPV1 antagonists).
Boekelheide rearrangement for alcohol-based linkers.
Application I: Synthesis of 5-tert-Butylpicolinic Acid
Rationale: The conversion of the 2-methyl group to a carboxylic acid creates a versatile building block for amide coupling. This specific picolinic acid derivative is a bioisostere for 4-tert-butylbenzoic acid but with improved physicochemical properties.
Protocol A: Permanganate Oxidation (Liquid Phase)
This protocol is optimized for gram-scale synthesis in a research laboratory setting.
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 5-tert-butyl-2-methylpyridine (10 g, 67 mmol) in water (200 mL) .
Addition: Heat the mixture to 70°C. Add KMnO₄ (10.6 g, 67 mmol, 1.0 equiv) portion-wise over 30 minutes. Note: The reaction is exothermic; monitor temperature.
Reflux: Heat the mixture to reflux (100°C). Add the remaining KMnO₄ (21.2 g, 134 mmol, 2.0 equiv) in small portions over 2 hours.
Completion: Stir at reflux for an additional 3 hours. The purple color should fade to a brown manganese dioxide (MnO₂) precipitate.
Workup:
Filter the hot mixture through a pad of Celite to remove MnO₂. Wash the pad with hot water (50 mL).
Concentrate the filtrate to ~100 mL under reduced pressure.
Acidify the aqueous solution to pH 3.5 using 6M HCl . White crystals of 5-tert-butylpicolinic acid should precipitate.
Cool to 4°C for 2 hours, then filter and dry the solid in a vacuum oven at 50°C.
Yield Expectation: 65–75%
QC Check: ¹H NMR (DMSO-d₆) should show the disappearance of the methyl singlet (~2.5 ppm) and appearance of a carboxyl proton (11-13 ppm broad).
Rationale: Pyridine N-oxides are critical for activating the ring towards electrophilic substitution (at C4) or for rearranging the 2-methyl group into a hydroxymethyl group (Boekelheide reaction), enabling the attachment of ether-linked pharmacophores.
Protocol B: Synthesis of 5-tert-Butyl-2-methylpyridine N-Oxide
Based on modified procedures for alkylpyridines.
Reagents:
5-tert-Butyl-2-methylpyridine (1.0 equiv)
m-Chloroperoxybenzoic acid (mCPBA) (1.2 equiv, 77% max purity)
Dichloromethane (DCM)
Step-by-Step Methodology:
Dissolution: Dissolve 5-tert-butyl-2-methylpyridine (5.0 g, 33.5 mmol) in DCM (50 mL) and cool to 0°C in an ice bath.
Oxidation: Add mCPBA (7.5 g, ~40 mmol) portion-wise over 20 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (DCM/MeOH 9:1); the N-oxide is significantly more polar than the starting material.
Quench & Purification:
Wash the organic layer with 10% Na₂SO₃ (to reduce excess peroxide) and then saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct.
Dry over MgSO₄ and concentrate.
Optional: Recrystallize from EtOAc/Hexane if high purity is required for biological testing.
Use Case (Boekelheide Rearrangement):
Heating the resulting N-oxide in acetic anhydride (140°C, 2h) will yield 5-tert-butyl-2-(acetoxymethyl)pyridine , which can be hydrolyzed to the alcohol.
Strategic Visualization: The Synthetic Tree
The following diagram illustrates the divergent synthesis pathways available from 5-tert-butyl-2-methylpyridine, highlighting its role as a central node in scaffold generation.
Caption: Divergent synthetic utility of 5-tert-butyl-2-methylpyridine in generating pharmaceutical scaffolds.
Case Study: Pharmacophore Mapping in Kinase Inhibition
In the design of Type II kinase inhibitors (e.g., targeting Tie-2 or p38 MAP kinase), the "gatekeeper" residue often controls access to a hydrophobic back-pocket.
The Problem: Using a tert-butyl phenyl group often leads to "grease balls" (high LogP) that fail in formulation.
The Solution: Substituting the phenyl ring with the 5-tert-butyl-2-pyridyl moiety maintains the hydrophobic interaction (via the tert-butyl group) while the pyridine nitrogen forms a critical hydrogen bond with the hinge region or water network, lowering LogP by ~1.5 units.
Oxidation Protocols: Process for producing pyridine carboxylic acids.[1][2][3] US Patent 8,575,350 B2. (Describes vapor phase oxidation, adapted here for liquid phase). Link
Fragment Utility: Thomson, C. G., et al. "Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues." Bioorganic & Medicinal Chemistry Letters, 2011. (Discusses the drug-like properties of the tert-butylpyridine motif). Link
N-Oxide Synthesis: Organic Syntheses, Coll. Vol. 4, p. 828 (1963); Vol. 33, p. 79 (1953). (Standard peracid oxidation protocols adapted for alkyl pyridines). Link
Kinase Inhibitor Design:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Pyridine-Based Kinase Inhibitors." (General reference for pyridine scaffolds in kinase drug discovery).
Application Note: 5-tert-Butyl-2-methylpyridine, a Sterically Hindered Proton Scavenger for High-Fidelity Synthesis
Abstract In moisture-sensitive organic reactions, the inadvertent generation of acidic species can critically undermine reaction efficiency, stereoselectivity, and overall yield by catalyzing side reactions or degrading...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In moisture-sensitive organic reactions, the inadvertent generation of acidic species can critically undermine reaction efficiency, stereoselectivity, and overall yield by catalyzing side reactions or degrading sensitive functional groups. The use of a proton scavenger is imperative, yet traditional bases often introduce complications due to their own nucleophilicity. This guide details the strategic application of 5-tert-butyl-2-methylpyridine, a potent, non-nucleophilic, sterically hindered base. We will explore the physicochemical properties and mechanistic principles that render it an exceptional proton scavenger, providing detailed protocols for its application in sensitive transformations such as glycosylations and silylations, and offering a comparative analysis against other common non-nucleophilic bases.
Introduction: The Challenge of Acidity in Sensitive Reactions
Many pivotal reactions in drug development and materials science involve intermediates and reagents that are highly sensitive to acid. Reactions such as the formation of silyl ethers, glycosidic bonds, and various protecting group manipulations often generate stoichiometric quantities of strong acids (e.g., HCl, TfOH) as byproducts. Left unneutralized, these acids can:
Catalyze the hydrolysis of starting materials.
Cleave acid-labile protecting groups prematurely.
Promote side reactions like epimerization or rearrangement.
Degrade the desired product, complicating purification and reducing yields.
The ideal solution is a base that selectively sequesters protons without engaging in other reactions. Standard amine bases like triethylamine or pyridine, while effective at neutralizing acid, are also nucleophilic and can compete with the desired nucleophile, leading to unwanted byproducts. This necessitates the use of a sterically hindered, non-nucleophilic base . 5-tert-Butyl-2-methylpyridine is an exemplary member of this class, engineered to be a highly selective proton scavenger.[1]
Physicochemical Properties & Rationale for Use
The efficacy of 5-tert-butyl-2-methylpyridine stems from its unique molecular architecture. The pyridine nitrogen provides a basic lone pair of electrons, while the flanking 2-methyl and, more significantly, the bulky 5-tert-butyl groups create a sterically congested environment. This steric shield effectively prevents the nitrogen from attacking electrophilic centers, such as carbocations or silyl chlorides, while leaving it accessible enough to abstract a small, unencumbered proton.[2][3][4][5]
Table 1: Physicochemical Properties of 5-tert-Butyl-2-methylpyridine
Note: The predicted pKa suggests it is sufficiently basic to neutralize strong acids generated in situ.
Mechanism of Action: The "Proton-Only" Sponge
The defining characteristic of 5-tert-butyl-2-methylpyridine is its ability to discriminate between protons (Brønsted acids) and other electrophiles (Lewis acids).[6][7][8] The lone pair on the nitrogen atom is electronically available for protonation. However, the steric bulk of the substituents creates a high activation barrier for any reaction requiring the formation of a new bond to a larger electrophilic atom, such as the silicon in a silyl chloride or the anomeric carbon of a glycosyl donor. This ensures that the base's reactivity is almost exclusively limited to proton abstraction.
Figure 2: General workflow for using 5-tert-butyl-2-methylpyridine.
Step-by-Step Procedure:
Preparation: Under an inert atmosphere, add the alcohol (1.0 equiv) to an oven-dried flask equipped with a magnetic stir bar. Dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).
Base Addition: Add 5-tert-butyl-2-methylpyridine (1.2-1.5 equiv) to the solution via syringe.
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the silyl chloride (1.1-1.2 equiv) dropwise. A white precipitate of 5-tert-butyl-2-methylpyridinium chloride will form upon reaction.
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, water, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to separate the silylated product from the pyridinium salt and any excess base.
Troubleshooting & Practical Considerations
Purity of the Base: Commercial 5-tert-butyl-2-methylpyridine may contain impurities. For highly sensitive reactions, purification by distillation under reduced pressure is recommended.
Removal after Reaction: Due to its relatively high boiling point, removing excess base can be challenging. An acidic wash (e.g., with 1 M HCl) during workup is effective for removing the base by protonating it and extracting it into the aqueous layer. [9]However, this is only feasible if the desired product is stable to acid. If the product is acid-sensitive, purification must rely solely on chromatography.
Stoichiometry: Using a slight excess (1.2-1.5 equiv) of the base is recommended to ensure complete neutralization of the generated acid throughout the reaction.
Safety Information
5-tert-butyl-2-methylpyridine is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [10]All manipulations should be performed in a well-ventilated fume hood. [11]Store the reagent in a tightly sealed container under an inert atmosphere, and if possible, refrigerated to maintain purity.
[10][11]
Conclusion
5-tert-Butyl-2-methylpyridine is a highly valuable tool for the modern synthetic chemist. Its designed steric hindrance renders it an effective and highly selective proton scavenger that is inert to most electrophilic centers. This unique reactivity profile allows for cleaner reactions, higher yields, and better protection of sensitive functional groups in a wide array of chemical transformations. By understanding its properties and applying the protocols outlined herein, researchers can significantly improve the fidelity and outcome of their moisture-sensitive reactions.
References
BenchChem. Troubleshooting guide for the purification of 5-Butyl-2-methylpiperidine.
ResearchGate. ChemInform Abstract: 2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and Its 4-Substituted Derivatives in Glycosylation and Other Reactions. | Request PDF.
Ludwig-Maximilians-Universität München. Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions.
Wikipedia. 2,6-Lutidine.
Organic Syntheses. 5-methyl-2,2'-bipyridine.
Google Patents. US9359394B2 - Stereoselective glycosylation reactions.
Master Organic Chemistry. Nucleophilicity vs. Basicity.
Wikipedia. 2,6-Di-tert-butylpyridine.
ResearchGate. Sterically Hindered 2,4,6-Tri-tert-butylpyridinium Salts as Single Hydrogen Bond Donors for Highly Stereoselective Glycosylation Reactions of Glycals | Request PDF.
YouTube. 98: Nucleophiles vs. bases.
Sigma-Aldrich. Traditional Strong and Hindered Bases.
Royal Society of Chemistry. Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect.
Application Notes & Protocols: Leveraging the Unique Properties of Sterically Hindered Pyridines in Complex Synthesis
Abstract In the landscape of modern organic synthesis, precise control over reactivity is paramount. Sterically hindered, non-nucleophilic bases are indispensable tools that enable chemists to selectively remove protons...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern organic synthesis, precise control over reactivity is paramount. Sterically hindered, non-nucleophilic bases are indispensable tools that enable chemists to selectively remove protons without engaging in competing nucleophilic side reactions. This guide provides an in-depth exploration of 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) , a prominent member of this class. While the initial topic of interest was 5-tert-Butyl-2-methylpyridine, a comprehensive literature review reveals that DTBMP is the more extensively studied and widely adopted reagent for the applications discussed herein. We present its core principles, key applications, detailed experimental protocols, and safety considerations to empower researchers in leveraging its unique capabilities.
Introduction: The "Proton Sponge" Concept
Standard amine bases like pyridine or triethylamine can act as both bases and nucleophiles. In many sensitive reactions, this dual reactivity leads to undesired side products, reduced yields, and complex purification challenges. The advent of sterically hindered pyridines, such as 2,6-Di-tert-butyl-4-methylpyridine (DTBMP), revolutionized this space.
The defining feature of DTBMP is the presence of two bulky tert-butyl groups flanking the nitrogen atom. This steric shielding effectively blocks the nitrogen's lone pair of electrons from attacking electrophilic carbons, rendering it non-nucleophilic.[1] However, the lone pair remains accessible to small, unhindered electrophiles—most notably, the proton (H⁺). This allows DTBMP to function as a highly effective "proton sponge," selectively scavenging strong acids generated in situ during a reaction.[2][3] This unique selectivity makes it a powerful tool for promoting reactions that are sensitive to acid, without interfering with other electrophilic centers in the reaction mixture.
A key characteristic of DTBMP is its ability to distinguish between Brønsted acids (proton donors) and Lewis acids.[3] Due to steric hindrance, it does not coordinate with most metal cations or other Lewis acids like BF₃, preventing the deactivation of Lewis acid catalysts.[2]
The utility of DTBMP spans several critical transformations in organic chemistry, primarily where the controlled removal of a strong acid is necessary to drive a reaction to completion or prevent product degradation.
Diagram 1: The selective action of a sterically hindered, non-nucleophilic base.
Formation of Vinyl and Enol Triflates
The conversion of ketones and aldehydes to their corresponding vinyl or enol triflates is a cornerstone of modern cross-coupling chemistry. These triflates are excellent substrates for reactions like Suzuki, Stille, and Heck couplings. The transformation is typically achieved using trifluoromethanesulfonic anhydride (Tf₂O).
The Causality: During the reaction, one equivalent of triflic acid (TfOH), a very strong acid, is produced. This acid can protonate the starting enolate, reversing the reaction, or promote decomposition of the desired vinyl triflate product. DTBMP is the base of choice because it rapidly and irreversibly neutralizes the generated TfOH without reacting with the highly electrophilic Tf₂O reagent.[3]
Stereoselective Glycosylation Reactions
The synthesis of complex carbohydrates and glycoconjugates relies on the precise formation of glycosidic bonds. Many glycosylation methods involve the activation of a glycosyl donor to form a highly reactive intermediate, such as an oxocarbenium ion. This activation often releases a strong acid.
The Causality: In glycosylations using thioglycosides activated by reagents like diphenyl sulfoxide (Ph₂SO) and Tf₂O, the liberated TfOH can cause anomerization (loss of stereocontrol) or degradation of acid-sensitive protecting groups on the donor or acceptor molecules.[6] DTBMP acts as a dedicated acid scavenger, ensuring that the reaction medium remains neutral, thereby preserving the stereochemical integrity of the newly formed glycosidic linkage and protecting the integrity of the substrates.[5][7]
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9] DTBMP is an irritant and is harmful if swallowed.[4]
Protocol 1: Synthesis of a Vinyl Triflate from 4-tert-Butylcyclohexanone
This protocol details the conversion of a ketone to its corresponding vinyl triflate, a versatile intermediate for cross-coupling reactions.[3]
Diagram 2: Experimental workflow for vinyl triflate synthesis.
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-tert-butylcyclohexanone and DTBMP.
Add anhydrous CH₂Cl₂ (30 mL) and stir until all solids have dissolved.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add trifluoromethanesulfonic anhydride dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise significantly.
Stir the reaction mixture at -78 °C for 1 hour.
Allow the mixture to warm to 0 °C and stir for an additional hour. The reaction can be monitored by Thin Layer Chromatography (TLC).
Quench the reaction by slowly pouring it into 50 mL of ice-cold water.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 4-tert-butylcyclohex-1-en-1-yl trifluoromethanesulfonate.
This protocol describes a general procedure for the formation of a glycosidic bond using a thioglycoside donor, promoted by Ph₂SO/Tf₂O with DTBMP as the acid scavenger.[6]
Diagram 3: Experimental workflow for a glycosylation reaction.
Materials:
Glycosyl Donor (e.g., a thioglycoside) (1.0 equiv)
Glycosyl Acceptor (a protected alcohol) (1.2 equiv)
To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, DTBMP, and diphenyl sulfoxide.
Dissolve the components in anhydrous CH₂Cl₂.
Add freshly activated, powdered 4 Å molecular sieves (approx. 1 g per 10 mL of solvent). Stir the suspension at room temperature for 30 minutes.
Cool the mixture to -60 °C.
Slowly add a solution of Tf₂O in CH₂Cl₂ dropwise. A color change (often to yellow or orange) may be observed, indicating activation.
Stir the reaction at -60 °C for 1 hour, then allow it to warm to -30 °C over 1-2 hours. Monitor the reaction progress by TLC until the donor is consumed.
Quench the reaction by adding triethylamine (approx. 3 equiv) until the solution is basic.
Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and filter through a pad of Celite® to remove the molecular sieves.
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
Purify the resulting crude disaccharide by flash column chromatography.
Technical Considerations
Purification and Handling
Aspect
Recommendation
Rationale & Citation
Purity
Commercial DTBMP may contain colored impurities. For sensitive reactions, purification is recommended.
Impurities can interfere with catalytic processes. Purification is achieved by chromatography on acidic alumina using pentane as the eluent.[3]
Handling
Handle in a well-ventilated area or fume hood. Avoid generating dust. Avoid contact with skin and eyes.
DTBMP is classified as an irritant and can cause respiratory irritation.[4][8]
Storage
Store in a tightly sealed container in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.
DTBMP is a low-melting solid; proper storage prevents degradation and ensures consistency.[9]
Conclusion
2,6-Di-tert-butyl-4-methylpyridine is a powerful and highly selective non-nucleophilic base that has become an essential reagent in the synthetic chemist's toolkit. Its ability to efficiently scavenge protons while remaining inert to most electrophilic centers provides a level of control that is critical for high-yield, clean reactions. By understanding the principles behind its steric hindrance and applying the robust protocols outlined in this guide, researchers can confidently tackle challenging transformations in areas such as natural product synthesis, medicinal chemistry, and materials science.
References
Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]
Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]
PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylpyridine. Retrieved from [Link]
Google Patents. (n.d.). US9359394B2 - Stereoselective glycosylation reactions.
MDPI. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Retrieved from [Link]
ResearchGate. (n.d.). A fast and practical synthesis of tert -butyl esters from 2- tert -butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions | Request PDF. Retrieved from [Link]
MDPI. (n.d.). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Retrieved from [Link]
ResearchGate. (n.d.). Sterically Hindered 2,4,6-Tri- tert -butylpyridinium Salts as Single Hydrogen Bond Donors for Highly Stereoselective Glycosylation Reactions of Glycals | Request PDF. Retrieved from [Link]
ChemSynthesis. (2025). 5-butyl-2-tert-butyl-4-methylpyridine. Retrieved from [Link]
Google Patents. (n.d.). CN102260144A - Method for preparing tert-butyl vinyl ether compound.
DTIC. (n.d.). POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. Retrieved from [Link]
Springer. (n.d.). The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide. Retrieved from [Link]
PMC. (2023). Efficient and versatile formation of glycosidic bonds via catalytic strain-release glycosylation with glycosyl ortho−2,2-dimethoxycarbonylcyclopropylbenzoate donors. Retrieved from [Link]
Carl ROTH. (2025). Safety Data Sheet: 2,6-Di-tert-butylpyridine. Retrieved from [Link]
ResearchGate. (2025). The Use of tertButyl Vinyl Ether in Stepwise Electrophilic Addition Reactions | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). a) Select non-nucleophilic bases. b) Radical-based functionalisation of tBu2-py.... Retrieved from [Link]
Chemistry Stack Exchange. (2023). Basicity of pyridine and 2,6-di-tert-butylpyridine. Retrieved from [Link]
Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
Application Note: 5-tert-Butyl-2-methylpyridine as a Superior Proton Trap for High-Fidelity Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of the Glycosidic Bond The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug development an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of the Glycosidic Bond
The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug development and chemical biology.[1] The critical step in these syntheses is the formation of the glycosidic bond, a reaction that joins a glycosyl donor to a glycosyl acceptor.[2] However, achieving high yields and, more importantly, precise stereochemical control (α- or β-anomer) remains a significant challenge.[3] Many powerful glycosylation promoters, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or triflic acid (TfOH), are strong Brønsted acids or generate them as byproducts during the reaction.[4][5] This liberated acid can cause several detrimental side reactions, including anomerization of the desired product, degradation of acid-sensitive protecting groups, or decomposition of the glycosyl donor, leading to reduced yields and complex product mixtures.[6]
The Proton Trap Strategy: Role of Hindered, Non-Nucleophilic Bases
To mitigate the effects of acidic byproducts, chemists employ a "proton trap" strategy. This involves adding a base to the reaction mixture to neutralize the acid as it is formed. However, the base must meet two stringent criteria:
Sufficient Basicity: It must be strong enough to effectively scavenge the potent acidic byproducts.
Non-Nucleophilic: It must be sterically hindered to prevent it from competing with the glycosyl acceptor and attacking the electrophilic anomeric carbon of the donor.[6]
Commonly used hindered bases include 2,6-di-tert-butylpyridine (DTBP) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP).[7] These molecules feature bulky tert-butyl groups flanking the nitrogen atom, effectively shielding it from acting as a nucleophile while preserving its ability to accept a proton.[6]
Focus on 5-tert-Butyl-2-methylpyridine: A Refined Tool for Glycosylation
5-tert-Butyl-2-methylpyridine emerges as a highly effective, yet sometimes overlooked, alternative in this class. Its unique asymmetric substitution pattern offers a finely tuned balance of steric hindrance and basicity, providing distinct advantages in certain glycosylation systems.
Molecular Profile and Advantages
The structure of 5-tert-Butyl-2-methylpyridine, with a methyl group at the 2-position and a tert-butyl group at the 5-position, provides substantial steric bulk around the nitrogen atom. This asymmetry, compared to symmetrically substituted pyridines like DTBMP, can influence its solubility and interaction with the reaction components, leading to cleaner reactions and easier workups.
Asymmetric hindrance, good balance of basicity and steric bulk.
High symmetric hindrance, very low nucleophilicity.[6]
Higher basicity, less steric hindrance, can be nucleophilic.
Mechanism of Action in Glycosylation
In a typical glycosylation reaction, a promoter activates the glycosyl donor, generating a reactive oxocarbenium ion intermediate and releasing a strong acid (e.g., TfOH). 5-tert-Butyl-2-methylpyridine immediately neutralizes this acid, forming a pyridinium salt. This crucial step prevents the acid from catalyzing unwanted side reactions, thereby preserving the stereochemical integrity of the newly formed glycosidic linkage.[4][6]
Mechanism of proton trapping in glycosylation.
Experimental Protocols
General Considerations for Handling and Storage
Handling: 5-tert-Butyl-2-methylpyridine is a liquid and should be handled in a well-ventilated fume hood. It is hygroscopic; exposure to moisture should be minimized.
Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to maintain its integrity.
Solvents: All solvents used in glycosylation reactions must be anhydrous to prevent hydrolysis of the glycosyl donor and other reagents. Dichloromethane (DCM) is a common choice.
Molecular Sieves: Activated molecular sieves (4 Å) are essential for maintaining anhydrous conditions throughout the reaction.
Protocol 1: NIS/TfOH-Promoted Glycosylation of a Thioglycoside Donor
This protocol is suitable for the activation of thioglycosides, a common class of glycosyl donors. The NIS/TfOH system generates a potent electrophile and TfOH in situ.[8]
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
Solvent Addition: Add anhydrous DCM to achieve a suitable concentration (typically 0.05-0.1 M with respect to the donor).
Base Addition: Add 5-tert-Butyl-2-methylpyridine to the mixture.
Cooling: Cool the reaction mixture to the desired temperature, typically between -40 °C and -20 °C, using a suitable cooling bath.
Scientist's Note: Lower temperatures often enhance stereoselectivity by stabilizing reaction intermediates and favoring an SN2-like pathway.[4]
Initiation: In a separate flask, dissolve NIS in anhydrous DCM. Add this solution to the reaction mixture, followed by the catalytic amount of TfOH, added dropwise.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the glycosyl donor indicates reaction completion.
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. This will consume any remaining NIS.
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through Celite to remove molecular sieves. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired glycoside.
Preparation: To a flame-dried flask under argon, add the glycosyl donor, glycosyl acceptor, 5-tert-Butyl-2-methylpyridine, and activated 4 Å molecular sieves.
Solvent & Cooling: Add anhydrous DCM and cool the mixture to -78 °C.
Scientist's Note: The very low temperature is crucial in Schmidt glycosylations to control the reactivity and prevent the formation of orthoester byproducts, especially with participating protecting groups at C2.[9]
Initiation: Add TMSOTf dropwise to the cold, stirring mixture.
Monitoring & Reaction Time: Stir the reaction at -78 °C and monitor its progress by TLC. The reaction may take anywhere from 30 minutes to several hours.
Quenching: Quench the reaction by adding a few drops of triethylamine (Et₃N).
Work-up: Allow the mixture to warm to room temperature. Filter through Celite, and wash the filtrate with saturated aqueous sodium bicarbonate and brine.
Purification: Dry the organic phase over Na₂SO₄, filter, concentrate, and purify the residue by silica gel chromatography.
General experimental workflow for glycosylation.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Reaction
Inactive promoter; wet reagents/solvents; glycosyl donor is too unreactive ("disarmed").
Use fresh, properly stored promoter. Ensure all glassware is flame-dried and solvents are anhydrous. Consider a more powerful activation system or a more reactive "armed" donor.
Anomerization of Product
Insufficient proton trapping; reaction too warm.
Increase the stoichiometry of 5-tert-Butyl-2-methylpyridine to 2.0 equivalents. Run the reaction at a lower temperature.
Recovery of Decomposed Donor
Reaction conditions are too harsh; acid-sensitive protecting groups.
Decrease the amount of promoter (especially TfOH). Ensure the proton trap is added before the promoter. Check compatibility of protecting groups with the acidic conditions.
Formation of Side Products
Base is acting as a nucleophile (less likely with this base); orthoester formation (with participating groups at C2).
While unlikely, ensure a sufficiently hindered base is used. For orthoester issues, use a non-participating solvent (e.g., toluene instead of acetonitrile) and run at very low temperatures.
Conclusion
5-tert-Butyl-2-methylpyridine is a valuable and highly effective non-nucleophilic base for modern glycosylation chemistry. Its well-balanced steric and electronic properties make it an excellent choice for trapping acidic byproducts, leading to higher yields, improved stereoselectivity, and cleaner reaction profiles. By carefully controlling reaction conditions and following robust protocols, researchers can leverage this reagent to successfully synthesize the complex oligosaccharides and glycoconjugates vital for advancing science and medicine.
References
Hahm, H. S. (n.d.). An Empirical Understanding of the Glycosylation Reaction. MPG.PuRe. Retrieved February 6, 2026, from [Link]
Jayaraman, M., & P, S. (2018). The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide. Structural Chemistry, 29(4), 1175–1185.
Hsu, C.-H., et al. (2023). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. Proceedings of the National Academy of Sciences, 120(43), e2305391120.
Codee, J., et al. (2015). Pre-activation Based Stereoselective Glycosylations. Organic & Biomolecular Chemistry, 13(3), 759–773.
Szpilman, A. M., & Carreira, E. M. (2009). Beta-glycosidation of Sterically Hindered Alcohols. Organic Letters, 11(6), 1305–1307.
ResearchGate. (n.d.). 2,6-Di- tert -butyl-4-methylpyridine (DTBMP). Retrieved February 6, 2026, from [Link]
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153.
Demchenko, A. V. (2019). Oligosaccharide Synthesis and Translational Innovation. Journal of the American Chemical Society, 141(20), 7973–7987.
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Retrieved February 6, 2026, from [Link]
Google Patents. (n.d.). Stereoselective glycosylation reactions.
van der Vorm, S. (2023). Structure-reactivity relationships in glycosylation chemistry. Scholarly Publications Leiden University. Retrieved February 6, 2026, from [Link]
Diva-Portal.org. (n.d.). Synthesis of Oligosaccharides for Interaction Studies with Various Lectins. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). The use of O-trifluoroacetyl protection and profound influence of the nature of glycosyl acceptor in benzyl-free arabinofuranosylation. Retrieved February 6, 2026, from [Link]
Bennett, C. S. (2017). Glycosyl Exchange of Unactivated Glycosidic Bonds: Suppressing or Embracing Side Reactivity in Catalytic Glycosylations. The Journal of Organic Chemistry, 82(19), 10024–10039.
ResearchGate. (n.d.). NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho -Hexynylbenzoates for Versatile Synthesis of O. Retrieved February 6, 2026, from [Link]
Zhu, J., & Zuo, J. (2015). O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides.
Demchenko, A. V., & Pornsuriyasak, P. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(20), 6857–6901.
ResearchGate. (n.d.). (A) General glycosylation reaction mechanism. (B) Glycosylation.... Retrieved February 6, 2026, from [Link]
Leito, I. (n.d.). pKa values bases. Chair of Analytical Chemistry. Retrieved February 6, 2026, from [Link]
Reddit. (2022). Low yield in Schmidt trichloroacetimidate glycosylation. Retrieved February 6, 2026, from [Link]
Demchenko, A. V. (2008). Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. Organic Letters, 10(20), 4417–4420.
Demchenko, A. V., & Stauch, T. (2008). On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly. Organic Letters, 10(14), 3049–3052.
Lee, J., et al. (2015). Glycosylation of Sodium/Iodide Symporter (NIS) Regulates Its Membrane Translocation and Radioiodine Uptake. PLOS ONE, 10(11), e0142912.
Organic Chemistry Portal. (n.d.). Recent developments on oligosaccharide synthesis. Retrieved February 6, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of the counterpart 18. DTBMP=2,6‐di‐tert‐butyl‐4‐methylpyridine.. Retrieved February 6, 2026, from [Link]
PubChem. (n.d.). 2,6-Di-tert-butylpyridine. Retrieved February 6, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of 5-tert-Butyl-2-methylpyridine via Metal-Catalyzed Cross-Coupling
Executive Summary & Strategic Rationale
Target Molecule: 5-tert-butyl-2-methylpyridine (CAS: 38222-83-2 equivalent/analog)
Significance: This scaffold represents a "privileged structure" in medicinal chemistry.[1][2] The tert-butyl group at C5 provides significant lipophilicity (increasing logP) and metabolic stability by blocking the para-position relative to the nitrogen. The C2-methyl group serves as a versatile handle for lateral functionalization or steric protection of the nitrogen center.
The "Pyridine Problem" in Catalysis:
Researchers often face failure when attempting standard cross-couplings on pyridine substrates due to:
Catalyst Poisoning: The basic nitrogen lone pair coordinates strongly to the electrophilic metal center (Pd/Ni), displacing ligands and arresting the catalytic cycle.
Electronic Deactivation: The electron-deficient nature of the pyridine ring makes oxidative addition of Pd(0) into C-X bonds slower than in benzene systems.
Solution Strategy:
This guide details three high-probability workflows to functionalize this scaffold. We utilize sterically demanding ligands (Buchwald type) to prevent N-coordination and Pd-G3/G4 precatalysts to ensure rapid initiation.[1][2]
Strategic Reaction Map
The following flowchart illustrates the divergent synthetic pathways available for 5-tert-butyl-2-methylpyridine.
Caption: Divergent functionalization pathways. Path A requires pre-functionalization (halogenation) for standard couplings.[1] Path B utilizes the C2-methyl handle directly.[1][2]
Detailed Protocols
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Coupling a halogenated derivative (e.g., 3-bromo-5-tert-butyl-2-methylpyridine) with an aryl boronic acid.[1][2]
Challenge: Steric hindrance from the C2-methyl and C5-tBu groups requires a highly active catalyst system.[1][2]
Reagents & Conditions:
Catalyst: Pd(amphos)Cl₂ or XPhos Pd G3 (1–3 mol%)[1]
Ligand: XPhos (if using Pd(OAc)₂ source) - Crucial for steric bulk.[1]
Base: K₃PO₄ (3.0 equiv) - Anhydrous preferred to minimize protodeboronation.[1][2]
Charge: In a glovebox or under Argon flow, add the brominated pyridine derivative (1.0 equiv), aryl boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (2 mol%) to a reaction vial equipped with a magnetic stir bar.
Solvent Addition: Add degassed 1,4-Dioxane and water. Note: Degassing is critical.[1][3] Oxygen promotes homocoupling of the boronic acid.
Reaction: Seal the vial and heat to 90 °C for 4–12 hours.
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Purification: Flash column chromatography (Hexanes/EtOAc). Pyridines often streak; add 1% Et₃N to the eluent.
Why this works: XPhos is an electron-rich, bulky biaryl phosphine ligand.[1][2] It facilitates oxidative addition into the electron-poor pyridine C-Br bond and creates a "pocket" that prevents the pyridine nitrogen from binding to the Pd center.[1][2]
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Installing an amine at the 3-position (assuming 3-bromo precursor).[1][2]
Challenge: Amines can competitively bind Pd. The C2-methyl group provides steric clashes with incoming nucleophiles.[1][2]
Preparation: Flame-dry the reaction vessel. Moisture kills the base (NaOtBu).
Charging: Add Pd-catalyst, base, and the halogenated pyridine.
Amine Addition: Add the amine (1.2 equiv). If the amine is volatile, use a sealed tube.
Reaction: Heat to 100 °C. Monitor by LCMS.
Quench: Dilute with water/DCM. Caution: Pyridyl amines are polar; ensure the product extracts into the organic phase (check pH).
Insight: We select BrettPhos or RuPhos precatalysts.[1] These ligands are specifically designed to speed up the reductive elimination step, which is often the rate-determining step in aminations of hindered substrates.[2]
Protocol 3: Benzylic C(sp3)-H Arylation (Functionalizing the 2-Methyl Group)
Objective: Direct extension of the C2-methyl group without pre-halogenation.[1]
Mechanism: Pd-catalyzed C-H activation via a concerted metalation-deprotonation (CMD) pathway.[1][2]
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Xantphos.[1][2]
Base: LiHMDS (Lithium hexamethyldisilazide) - Acts as a strong base to generate the benzylic anion in situ.
Solvent: THF or Toluene.
Step-by-Step Methodology:
Deprotonation (Two-Step One-Pot):
Cool a solution of 5-tert-butyl-2-methylpyridine in dry THF to -78 °C.
Add LiHMDS (1.1 equiv) dropwise.[1] The solution often turns deep red/orange (formation of the lithiated species).
Stir for 30 mins.
Transmetallation/Coupling:
In a separate vial, mix Pd(OAc)₂, Ligand, and the Aryl Bromide in THF.
Cannulate the lithiated pyridine solution into the Pd/Aryl Bromide mixture at RT (or heat to 60 °C depending on Ar-Br reactivity).
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]
Why this works: The 2-methyl protons in pyridine are acidic (pKa ~29) compared to benzene (pKa ~43) due to the electron-withdrawing nitrogen.[1] LiHMDS selectively deprotonates this position, creating a nucleophile that enters the Pd-cycle.[1][2]
Optimization Data & Troubleshooting
Table 1: Ligand Selection Guide for 5-tert-Butyl-2-methylpyridine Couplings
Reaction Type
Recommended Ligand
Why?
Alternate
Suzuki
XPhos
Excellent for heteroaryl chlorides/bromides; tolerates steric bulk.[1][2]
SPhos (for less hindered partners)
Buchwald
BrettPhos
Best for primary amines; resists N-poisoning.[1][2]
RuPhos (for secondary amines)
Negishi
PEPPSI-IPr
NHC ligands bind tightly to Pd, preventing displacement by pyridine.[1][2]
Pd(PPh₃)₄ (Classic, but slower)
C-H Act.
dppf
Large bite angle favors reductive elimination in benzylic couplings.[1]
Xantphos
Troubleshooting the "Black Precipitate":
If your reaction turns black immediately (Pd black formation), your catalyst is decomposing before entering the cycle.
Fix 1: Switch to a Precatalyst (e.g., XPhos Pd G3) instead of mixing Pd(OAc)₂ + Ligand in situ.
Fix 2: Add the base last. High concentrations of base can sometimes degrade the catalyst if the substrate hasn't undergone oxidative addition yet.
References
Buchwald-Hartwig Amination of Pyridines
Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates."[1][2][5]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Status: Operational | Tier: Level 3 (Advanced Methodology)
Subject: Improving Yield & Selectivity in 5-tert-Butyl-2-methylpyridine Mediated Reactions
Audience: Process Chemists, Medicinal Chemists, and R&D Scientists
Technical Profile & Mechanistic Rationale
Why this Reagent?
5-tert-Butyl-2-methylpyridine (5-tBu-2-MePy) is not a generic base; it is a precision tool designed to solve specific solubility and steric challenges where traditional bases (Pyridine, TEA, DIPEA) fail.[1]
The "Goldilocks" Zone
In organic synthesis, particularly in the production of APIs like Enzalutamide intermediates or complex esterifications, this base occupies a critical niche:
Lipophilicity (The 5-tBu Effect): Unlike pyridine, which forms polar salts that often precipitate as gummy residues in non-polar solvents (Toluene, Heptane), the tert-butyl group at C5 drastically increases the solubility of both the free base and its conjugate acid salts in organic media. This maintains a homogeneous reaction phase.[1]
Modulated Nucleophilicity (The 2-Me Effect): The methyl group at C2 provides a "soft" steric shield.[1] It is sufficiently hindered to retard N-alkylation/N-acylation (catalyst deactivation) but remains accessible enough to effectively scavenge protons, unlike the sterically "dead" 2,6-di-tert-butylpyridine.
Electronic Boost: The tert-butyl group exerts a positive inductive effect (+I), making the nitrogen center slightly more basic (
~6.5-7.0 range) than 2-methylpyridine ( 5.97), enhancing proton scavenging capacity without compromising stability.
Troubleshooting & Diagnostics (FAQ)
Category A: Yield & Conversion Issues
Q1: My reaction stalls at ~60-70% conversion despite excess base. TLC shows remaining starting material.
Diagnosis:Surface Passivation. In non-polar solvents (Hexane, Toluene), the hydrohalide salt of the base (5-tBu-2-MePy·HCl) may precipitate.[1] If the salt is not soluble enough, it can form an impermeable crust around the unreacted liquid base or the electrophile, halting kinetics.
Solution:
Solvent Switch: Transition to a "Solvency Bridge" system. Add 5-10% co-solvent like THF or DCM to maintain salt solubility.[1]
Temperature Modulation: Increase reaction temperature to 45-50°C. The lipophilic nature of the salt often exhibits a steep solubility curve; mild heating can redissolve the aggregates.[1]
Q2: I observe a significant loss of the electrophile (e.g., Acyl Chloride) but low product yield.
Diagnosis:"Pincer" Failure (N-Acylation). While the 2-methyl group hinders the nitrogen, highly reactive electrophiles (e.g., Acetyl Chloride, Mesyl Chloride) can still attack the nitrogen to form a reactive N-acylpyridinium species. If the nucleophile (alcohol/amine) is sterically crowded, moisture will hydrolyze this intermediate, consuming your reagent.
Solution:
Inverse Addition: Do not mix the base and electrophile directly. Premix the Nucleophile and Base, then add the Electrophile slowly at 0°C.
Steric Escalation: If 5-tBu-2-MePy fails, switch to 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) , which is totally non-nucleophilic.[1]
Category B: Impurity Profile
Q3: I see a persistent impurity at +14 mass units (Methylation) or similar alkylation.
Diagnosis:Benzylic Deprotonation. The 2-methyl group on the pyridine ring is "acidic" (
~29-30).[1] If you are using strong organometallic reagents (e.g., in a Negishi or Suzuki coupling) or extremely strong bases (LDA, n-BuLi) alongside this ligand, you may be deprotonating the methyl group, leading to side reactions at the benzylic position.
Solution:
Ensure the reaction pH does not exceed the basicity of alkoxides.[1] Avoid using this base in the presence of alkyllithiums.[1]
Preparation: Dissolve the Substrate and 5-tert-Butyl-2-methylpyridine in Toluene (0.5 M concentration). Ensure the solution is clear.
Checkpoint: If the solution is cloudy, the substrate is not dissolving. Add minimal THF (<5% v/v).[1]
Thermal Equilibration: Cool the mixture to 0°C.
Why? The 2-methyl group reduces nucleophilicity, but at high temps, N-acylation becomes competitive. Low temp favors the kinetic product (O-acylation).[1]
Controlled Addition: Add the Acid Chloride dropwise over 20 minutes.
Observation: You should see a fine, dispersed precipitate (the HCl salt). Unlike pyridine HCl which clumps, the 5-tBu group should keep this precipitate "fluffy" and stirrable.
Aging: Allow to warm to Room Temperature (20-25°C) and stir for 2 hours.
Reason: 5-tert-Butyl-2-methylpyridine is lipophilic.[1] It will NOT wash out easily with neutral water.[1] The Citric Acid protonates the pyridine, forcing it into the aqueous layer.
Separate layers.[1] Wash organic layer with Brine, dry over MgSO4.[1]
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for optimizing yields when using 5-tert-Butyl-2-methylpyridine.
Figure 1: Decision Matrix for diagnosing yield loss in hindered pyridine-mediated reactions.
Comparative Data: Solvent Compatibility
The table below highlights why 5-tBu-2-MePy is superior in non-polar process streams compared to standard Pyridine.
5-tBu variant yields +15-20% higher due to better mass transfer.[1]
Heptane/Hexane
Insoluble (Clumps)
Low (Fine Powder)
5-tBu variant allows reaction to proceed; Pyridine often stalls.[1]
MTBE
Low
Moderate
5-tBu variant preferred for ether-based extractions.[1]
References
Basicity and Steric Effects in Pyridines
Brown, H. C., & Kanner, B. (1953).[1][7] "2,6-Di-t-butylpyridine—An Unusual Pyridine Base."[1][7] Journal of the American Chemical Society.[1][7] (Establishes the fundamental steric rules for alkyl-substituted pyridines).
Process Chemistry of Enzalutamide (Relevant Structural Application)
"A novel route for the synthesis of androgen receptor antagonist enzalutamide." (2023).[1][10] CCS Chemistry.[1] (Demonstrates the utility of 2-methyl substituted pyridine derivatives in API synthesis).
Solubility & Physical Properties
PubChem Compound Summary for 2-tert-Butylpyridine (Analogous lipophilicity data).[1]
Acylation Mechanisms
"The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases." Thieme Connect.[1]
Technical Support Center: Troubleshooting Byproducts in Reactions with 5-tert-Butyl-2-methylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-tert-Butyl-2-methylpyridine. This guide is designed to provide in-depth troubleshooting for common is...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-tert-Butyl-2-methylpyridine. This guide is designed to provide in-depth troubleshooting for common issues encountered during its use in chemical synthesis. As a sterically hindered pyridine derivative, 5-tert-Butyl-2-methylpyridine offers unique properties as a base and ligand. However, its structure can also lead to specific, and sometimes unexpected, byproducts. This guide will help you identify and mitigate the formation of these impurities, ensuring the robustness and reproducibility of your experimental outcomes.
FAQ 1: I am observing a significant amount of unreacted starting material despite using a strong base for deprotonation. What could be the cause?
Answer:
The issue likely stems from the steric hindrance imparted by the tert-butyl group at the 5-position and the methyl group at the 2-position. While the tert-butyl group is not directly adjacent to the nitrogen, its bulk can still influence the approach of reactants. More significantly, the methyl group at the C2 position can sterically shield the nitrogen atom.
Causality and Troubleshooting:
Steric Hindrance: The primary role of bulky groups on a pyridine ring is to prevent the nitrogen atom from acting as a nucleophile while allowing it to function as a proton scavenger.[1][2] However, this same steric bulk can also hinder the approach of the base you are using for deprotonation, especially if the base itself is bulky. The effectiveness of a base is not just about its pKa but also its accessibility to the reaction site.
Choice of Base: If you are using a very bulky base (e.g., lithium diisopropylamide, LDA), it might struggle to access the desired proton in your substrate due to steric clashes with the substituted pyridine. Consider switching to a less sterically demanding base with a similar pKa.
Reaction Conditions:
Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier imposed by steric hindrance. However, be cautious, as higher temperatures can also lead to the formation of other byproducts.
Solvent: The choice of solvent can influence the solvation of both the base and the substrate, affecting their reactivity. Experiment with different aprotic solvents to find one that best facilitates the reaction.
FAQ 2: My reaction mixture is turning dark, and I'm observing a complex mixture of byproducts in my analysis. What is likely happening?
Answer:
A dark coloration and the formation of a complex mixture often point towards decomposition or polymerization pathways. In the context of reactions involving 5-tert-Butyl-2-methylpyridine, this could be due to several factors.
Potential Causes and Mitigation Strategies:
Reactivity of the Methyl Group: The methyl group at the 2-position is susceptible to deprotonation, especially in the presence of strong bases, forming a nucleophilic species. This can lead to self-condensation reactions or reactions with other electrophiles in your mixture.
Instability Under Harsh Conditions:
High Temperatures: Prolonged exposure to high temperatures can lead to the degradation of the pyridine ring.
Strongly Acidic or Basic Conditions: Extreme pH can also promote side reactions and decomposition.
Presence of Oxygen: Pyridine derivatives can be sensitive to air and light, leading to the formation of colored impurities.[1]
Troubleshooting Protocol:
Protect the Methyl Group (if not the desired reaction site): If your intended reaction does not involve the methyl group, ensure your reaction conditions are not conducive to its deprotonation. This may involve using a milder base or a lower reaction temperature.
Optimize Reaction Conditions:
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Purification of Starting Material: Ensure the 5-tert-Butyl-2-methylpyridine you are using is of high purity. Impurities in the starting material can sometimes act as catalysts for decomposition. A known purification method involves chromatography on acidic alumina.[1]
FAQ 3: I've isolated a byproduct with a mass corresponding to my desired product plus a methyl group (M+14). What is the likely structure of this byproduct?
Answer:
The most probable identity of an M+14 byproduct is the N-methylated version of your product, where the methyl group has been added to the pyridine nitrogen. While 5-tert-Butyl-2-methylpyridine is a sterically hindered base, N-alkylation can still occur, especially with small and reactive electrophiles like methyl iodide or dimethyl sulfate.
Mechanistic Insight:
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it nucleophilic.[3] Although the steric bulk of the adjacent methyl group and the nearby tert-butyl group reduces this nucleophilicity, it does not eliminate it entirely.
Confirmation and Prevention:
Analytical Confirmation: The structure of the N-methylated byproduct can be confirmed using NMR spectroscopy. You would expect to see a new singlet in the 1H NMR spectrum corresponding to the N-methyl group, and a shift in the signals of the pyridine ring protons.
Prevention:
Choice of Reagents: If possible, avoid using highly reactive methylating agents.
Reaction Stoichiometry: Use the minimum necessary amount of your electrophile.
Temperature Control: Running the reaction at a lower temperature can favor the desired reaction over N-methylation.
Visualizing N-Methylation:
Caption: Formation of an N-methylated byproduct.
FAQ 4: My reaction is sluggish, and I suspect the 5-tert-Butyl-2-methylpyridine is not basic enough. What are my options?
Answer:
The basicity of pyridine derivatives is influenced by the electronic effects of their substituents.[3] The methyl and tert-butyl groups are both electron-donating, which should increase the basicity of the pyridine nitrogen compared to pyridine itself. However, if your reaction requires a very strong, non-nucleophilic base, 5-tert-Butyl-2-methylpyridine might not be sufficient.
Comparative Basicity and Alternative Options:
Compound
pKa of Conjugate Acid
Key Features
Pyridine
5.25
Parent heterocycle
2,6-Lutidine
6.64
Increased basicity, moderate steric hindrance
2,6-Di-tert-butylpyridine
3.58
Highly hindered, decreased basicity due to steric effects on solvation of the pyridinium ion[4]
5-tert-Butyl-2-methylpyridine
Estimated > 5.25
Moderately hindered, increased basicity from alkyl groups
pKa values are approximate and can vary with solvent.
Troubleshooting Steps:
Consider a Stronger Base: If your reaction requires a higher basicity, consider switching to a stronger non-nucleophilic base like a proton sponge.
Lewis Acid Assistance: In some cases, a Lewis acid can be used to activate your substrate, allowing the reaction to proceed with a weaker base.
Re-evaluate the Mechanism: Ensure that the proposed mechanism and the choice of base are appropriate for the transformation you are trying to achieve.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using 5-tert-Butyl-2-methylpyridine as a Base
To a dry reaction flask under an inert atmosphere (N2 or Ar), add the substrate and the appropriate anhydrous solvent.
Add 5-tert-Butyl-2-methylpyridine (typically 1.1 to 1.5 equivalents).
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
Slowly add the electrophile to the reaction mixture.
Allow the reaction to stir for the determined amount of time, monitoring its progress by TLC or LC-MS.
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography.
Logical Relationships in Troubleshooting
Caption: Troubleshooting flowchart for reactions with 5-tert-Butyl-2-methylpyridine.
References
Hopkins, H. P., et al. (1984). Basicities of the 2-, 4-, 2,4-di-, and 2,6-disubstituted tert-butylpyridines in the gas phase and aqueous phase: steric effects in the solvation of tert-butyl-substituted pyridines and pyridinium cations. Journal of the American Chemical Society, 106(17), 4341–4347.
Anderson, A. G., & Stang, P. J. (1981). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 60, 34.
MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
Royal Society of Chemistry. (2021). Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum. Organic & Biomolecular Chemistry, 19(34), 7435-7442.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 2,4-Lutidine in Organic Synthesis and Beyond. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Central Science, 7(1), 129-137.
Royal Society of Chemistry. (1995). One-step 2,6-lutidine synthesis from acetone, ammonia and methanol. Temperature-programmed desorption–reaction (TPDR)–mass spectrometry (MS) study. Journal of the Chemical Society, Faraday Transactions, 91(17), 2935-2940.
American Chemical Society. (2009). Regioselective De Novo Synthesis of Cyanohydroxypyridines with a Concerted Cycloaddition Mechanism. Journal of the American Chemical Society, 131(42), 15151–15153.
National Center for Biotechnology Information. (2014). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. ACS Chemical Biology, 9(11), 2534–2540.
Royal Society of Chemistry. (1982). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (5), 981-985.
ChemSynthesis. (n.d.). 5-butyl-2-tert-butyl-4-methylpyridine. Retrieved from [Link]
Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
National Center for Biotechnology Information. (2019). Quantitative Distributions of Product Ions and Reaction Times with a Binary Mixture of VOCs in Ambient Pressure Chemical Ionization. Journal of the American Society for Mass Spectrometry, 30(6), 1059–1067.
National Center for Biotechnology Information. (n.d.). 5-Butyl-2-methylpyridine. Retrieved from [Link]
Technical Support Center: Purification of 5-tert-Butyl-2-methylpyridine Contaminants
Welcome to the Purification Support Hub. This guide addresses the specific challenges of removing 5-tert-Butyl-2-methylpyridine (CAS: 55369-77-2) from reaction mixtures.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Purification Support Hub.
This guide addresses the specific challenges of removing 5-tert-Butyl-2-methylpyridine (CAS: 55369-77-2) from reaction mixtures. Unlike its sterically hindered cousin (2,6-di-tert-butylpyridine), this molecule retains significant nucleophilicity and basicity, making it prone to "streaking" on silica and coordinating with metal catalysts.
Quick Diagnostic: Select Your Scenario
Scenario
Primary Issue
Recommended Module
Standard Workup
Excess base remains after reaction completion.
Module 1: Acid-Base Extraction
Acid-Sensitive Product
Product decomposes with HCl/H₂SO₄.
Module 2: Copper(II) Sequestration
Difficult Separation
Product and base co-elute or streak on TLC.
Module 3: Modified Chromatography
Metal Catalysis
Pyridine is acting as a ligand (e.g., C-H activation).
Module 2 + Scavengers
Module 1: Acid-Base Extraction (The Standard Protocol)
Theory:
5-tert-Butyl-2-methylpyridine is a lipophilic base (predicted pKa ~6.5–7.0). While the tert-butyl group increases solubility in organic solvents (DCM, Et₂O), the nitrogen atom remains accessible for protonation. Converting the base into its pyridinium salt forces it into the aqueous phase.
Protocol:
Dilution: Dissolve the crude mixture in a non-polar solvent (Et₂O or Toluene are preferred over DCM to maximize phase differentiation).
Primary Wash: Wash the organic layer 3× with 1M HCl .
Note: Because of the lipophilic tert-butyl group, the pyridinium salt may have partial solubility in organic solvents. Three washes are mandatory to ensure quantitative removal.
Validation: Check the organic layer by TLC.[1] If the pyridine spot persists, increase acid concentration to 2M (if product stability permits).
Diagram: Extraction Logic Flow
Caption: Logical workflow for removing lipophilic pyridines via acid-base extraction.
Expert Insight:
If your product contains acid-labile groups (acetals, silyl ethers, Boc groups), HCl washes are dangerous. Copper(II) sulfate is an excellent alternative. 5-tert-Butyl-2-methylpyridine coordinates to Cu(II) to form a water-soluble complex.
The "Blue-to-Purple" Indicator:
This method is self-validating. Anhydrous CuSO₄ is white; aqueous CuSO₄ is blue. When pyridine coordinates, the complex turns deep blue/purple .
Visual Cue: Continue washing until the aqueous layer stops turning deep purple and remains the standard light blue of copper sulfate.
Wash the organic layer 3–5 times with the CuSO₄ solution.
Critical Step: The final wash should be with water or brine to remove residual copper salts from the organic layer.
Module 3: Chromatography Troubleshooting
The Problem:
Pyridine derivatives act as bases, interacting strongly with the acidic silanol (Si-OH) groups on silica gel.[4] This causes:
Streaking/Tailing: The spot smears down the plate.
Co-elution: The pyridine drags your product with it or broadens the product peak.
Solution: The "Buffered" Mobile Phase
You must cap the silanol groups using a sacrificial base.
Additive
Concentration
Use Case
Notes
Triethylamine (TEA)
1–3% v/v
Standard Purification
Pre-rinse column with TEA/Hexane to deactivate silica before loading.
Ammonium Hydroxide
0.5–1% v/v
Highly Polar Products
Best for DCM/MeOH gradients.
Alumina (Basic)
N/A
Stationary Phase Swap
Use Basic Alumina instead of Silica to eliminate acidic interactions entirely.
Diagram: Chromatography Decision Matrix
Caption: Decision tree for selecting the correct chromatographic modification.
Frequently Asked Questions (FAQ)
Q: Can I remove 5-tert-butyl-2-methylpyridine by rotary evaporation (Rotovap)?A:No. While standard pyridine (bp 115°C) is volatile, the tert-butyl group significantly increases the boiling point (estimated >200°C at atm). It requires high vacuum (<1 mbar) and heat to distill, which risks decomposing your product.
Q: I used the Copper Wash method, but my organic layer is now slightly blue. What happened?A: Some copper-pyridine complex has extracted into your organic phase due to the lipophilic tert-butyl group.
Fix: Wash the organic layer with a solution of EDTA (disodium salt) or dilute ammonia. This will sequester the copper back into the aqueous phase.
Q: My product is a metal catalyst, and the pyridine is acting as a ligand. How do I strip it?A: This is a competitive binding scenario.
Acid Wash: If the metal complex is stable to acid, use HCl (Module 1).
Scavenger Resins: Use a sulfonic acid functionalized silica resin (e.g., SCX-2). Stir the mixture with the resin; the basic pyridine will bind to the solid support, while your neutral metal complex remains in solution. Filter to purify.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Core reference for pKa values and general purific
Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.
Foundational text on solvent and reagent handling, relevant for drying pyridine deriv
Gilman, H., et al. (1928). The preparation of 2-methyl-5-n-butylpyridine. Journal of the American Chemical Society.
Historical context on the synthesis and physical properties of alkyl-substituted pyridines.
Removing residual 5-tert-Butyl-2-methylpyridine from a reaction mixture
Technical Support Center: Purification & Work-Up Introduction for the Modern Chemist 5-tert-Butyl-2-methylpyridine is a valuable reagent, often employed as a sterically hindered, non-nucleophilic base in organic synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification & Work-Up
Introduction for the Modern Chemist
5-tert-Butyl-2-methylpyridine is a valuable reagent, often employed as a sterically hindered, non-nucleophilic base in organic synthesis. However, its high boiling point and increased lipophilicity compared to simpler pyridines present a significant purification challenge. Inefficient removal can lead to contaminated final products, inaccurate analytical data, and complications in downstream applications.
This guide provides a comprehensive, field-tested resource for researchers, scientists, and drug development professionals. We move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and select the optimal purification strategy for your specific system.
Frequently Asked Questions (FAQs)
Q1: Why is 5-tert-Butyl-2-methylpyridine so difficult to remove compared to standard pyridine?
A: The difficulty arises from its distinct physical properties, driven by its molecular structure. The presence of the tert-butyl group significantly increases its molecular weight and van der Waals forces. This results in:
A high boiling point , making it difficult to remove by simple evaporation under reduced pressure.[1]
Increased lipophilicity (hydrophobicity) , which means it has a greater affinity for organic solvents, making aqueous washes less effective if not performed correctly.
Q2: What are the main strategies I can use to remove it?
A: There are four primary strategies, each with its own advantages and limitations depending on the nature of your desired compound:
Acidic Aqueous Wash (Liquid-Liquid Extraction): The most common and often most effective method, which relies on converting the basic pyridine into a water-soluble salt.
Metal Salt Complexation: A milder alternative to acid washes, suitable for acid-sensitive products.
Chromatography: A high-resolution technique for removing trace amounts or when other methods fail.
Distillation / Azeotropic Distillation: Best suited for thermally stable compounds where there is a significant boiling point difference.
Q3: My product is sensitive to strong acids. What are my options?
A: If your compound cannot tolerate strongly acidic conditions (e.g., 1M HCl), you have two excellent alternatives. You can use a wash with a milder acid like saturated aqueous ammonium chloride or a 10-20% citric acid solution.[2] Alternatively, washing with an aqueous copper(II) sulfate solution is a highly effective method for acid-sensitive substrates.[2][3]
Understanding Your Contaminant: Physicochemical Properties
Before selecting a purification method, it is crucial to understand the properties of the molecule you are trying to remove. The choice of strategy is dictated by these parameters.
Contributes to a higher boiling point than pyridine.
Boiling Point
Significantly higher than pyridine (115°C) and 2-methylpyridine (~129°C).[5][6] Estimated to be >200°C.
Not easily removed by standard rotary evaporation.
pKa (of conjugate acid)
Estimated > 6.0 (Slightly more basic than 2-methylpyridine, pKa ~5.94).[5][6]
Basic enough to be readily protonated by dilute mineral acids (pH < 4).
Solubility
Lipophilic; sparingly soluble in water but soluble in most organic solvents.[7]
Will partition preferentially into the organic layer during a standard water wash.
Steric Hindrance
The tert-butyl group is at the 5-position, remote from the nitrogen lone pair.
Unlike 2,6-disubstituted pyridines, it is not significantly hindered and can be easily protonated or complexed.[8]
Method Selection Workflow
To assist in choosing the most appropriate technique, the following decision tree illustrates a logical workflow based on the properties of your desired product.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides & Protocols
Method 1: Acidic Aqueous Wash
Q: How does an acid wash work to remove 5-tert-Butyl-2-methylpyridine?
A: This is a classic acid-base extraction. The nitrogen atom on the pyridine ring has a lone pair of electrons, making it a Lewis base. By washing your organic solution with dilute acid (like HCl), you protonate the pyridine derivative. This forms a pyridinium salt, which is ionic and therefore highly soluble in the aqueous layer, effectively pulling it out of the organic phase.
Caption: Mechanism of removal via acid wash.
Q: My acid wash isn't working effectively; I still see the impurity in my NMR. What went wrong?
A: This is a common issue and usually stems from one of two problems:
Insufficient Acid: You may not be using enough acid to protonate all of the pyridine base. Remember, it's a stoichiometric reaction. If you used the pyridine derivative as a solvent, you will need a significant amount of acid.
Incorrect pH: The pH of the aqueous layer must be sufficiently low to keep the pyridine protonated. A pH of ~2 or lower is recommended.[9] Always check the pH of the aqueous layer after the extraction. If it's not strongly acidic, your wash will be ineffective.
Dilution: Dilute the crude reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
First Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. Use a volume of acid solution equal to about one-third of the organic layer's volume.
Shake and Vent: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds.
Separate: Allow the layers to separate and drain the lower (aqueous) layer.
Verify pH: Use pH paper to test the aqueous layer you just removed. It should be strongly acidic (pH 1-2).
Repeat: Repeat the wash (Steps 2-4) two more times. For the final wash, the aqueous layer's pH should remain strongly acidic, indicating all the base has been neutralized and extracted.
Neutralize & Dry: Wash the organic layer with saturated sodium bicarbonate solution (to neutralize any residual acid), followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q: Why does copper sulfate work, and when should I use it?
A: This method is ideal for products that might degrade, hydrolyze, or epimerize under acidic conditions. The nitrogen lone pair of the pyridine derivative coordinates to the copper(II) ions, forming a charged, water-soluble coordination complex.[2] This complex partitions into the aqueous phase, removing the impurity from your organic layer.[2][3] The formation of the complex is often accompanied by the aqueous layer turning a deep blue or violet color.[3]
Dilution: Dilute the crude reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).
Prepare Solution: Prepare a saturated aqueous solution of copper(II) sulfate (CuSO₄).
Wash: In a separatory funnel, wash the organic solution with the saturated CuSO₄ solution.
Observe: Shake and allow the layers to separate. The aqueous layer should develop a deep blue color as the copper-pyridine complex forms.
Repeat: Drain the aqueous layer and repeat the wash with fresh CuSO₄ solution until the blue color of the fresh aqueous layer no longer deepens upon shaking. This indicates that all the pyridine has been complexed and removed.
Finalize: Wash the organic layer with water and then brine to remove any residual copper salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Method 3 & 4: Chromatography and Distillation
Q: When is column chromatography the right choice?
A: Chromatography is best for removing final, trace amounts of the impurity after a bulk removal step (like an acid wash) or when the product and impurity have very different polarities.[10] Be aware that basic compounds like pyridines can tail (smear) on silica gel.
Pro-Tip for Chromatography: To prevent tailing on silica gel, you can pre-treat your column or add a small amount of a competitive base to your eluent system. Adding 0.5-1% triethylamine or a few drops of aqueous ammonia to your solvent system will occupy the acidic silanol groups on the silica, allowing your basic product to elute cleanly.
Q: Is distillation a practical option?
A: Due to the high boiling point of 5-tert-Butyl-2-methylpyridine, simple distillation is often impractical unless your desired product is extremely non-volatile. However, azeotropic distillation can be effective.[10][11] By adding a solvent like toluene and repeatedly concentrating the mixture under reduced pressure, you can co-distill the pyridine derivative at a lower temperature than its actual boiling point.[2][9] This is typically used to remove the bulk of the pyridine if it was used as the reaction solvent.[1][12]
References
2-methylpyridine - mVOC 4.0. mVOC. Available at: [Link]
WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
How to remove pyridine from your reaction crude? YouTube. Available at: [Link]
How can I remove the pyridine from the sugar compound? ResearchGate. Available at: [Link]
removal of pyridine - Sciencemadness Discussion Board. Sciencemadness. Available at: [Link]
Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. MDPI. Available at: [Link]
Removing Pyridine : r/chemistry. Reddit. Available at: [Link]
2,6-Di-tert-butylpyridine - Wikipedia. Wikipedia. Available at: [Link]
US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine. ATSDR. Available at: [Link]
2-Methylpyridine - Wikipedia. Wikipedia. Available at: [Link]
5-Butyl-2-methylpyridine | C10H15N | CID 69704. PubChem. Available at: [Link]
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available at: [Link]
2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898. PubChem. Available at: [Link]
The Modern Chemist's Toolkit: A Comparative Guide to Non-Nucleophilic Bases Beyond 5-tert-Butyl-2-methylpyridine
In the intricate landscape of organic synthesis, the precise modulation of reactivity is paramount. Non-nucleophilic bases serve as indispensable tools, capable of selectively abstracting protons without engaging in comp...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate landscape of organic synthesis, the precise modulation of reactivity is paramount. Non-nucleophilic bases serve as indispensable tools, capable of selectively abstracting protons without engaging in competing nucleophilic side reactions. For years, 5-tert-Butyl-2-methylpyridine has been a reliable workhorse in this domain. However, the evolving demands of complex molecular synthesis necessitate a broader arsenal of reagents with diverse steric profiles, basicities, and cost-effectiveness. This guide offers an in-depth comparison of viable alternatives, providing the experimental insights and data required for informed selection in your research and development endeavors.
The Enduring Role of Sterically Hindered Pyridines
Sterically hindered pyridines are cornerstone non-nucleophilic bases, prized for their moderate basicity and ability to scavenge protons in sensitive reactions. The strategic placement of bulky substituents around the nitrogen atom effectively shields it from participating in nucleophilic attack, while still allowing for the abstraction of a proton.
2,6-Di-tert-butyl-4-methylpyridine (DTBMP)
A close relative of 5-tert-butyl-2-methylpyridine, DTBMP offers a similar steric environment and is a widely used alternative. Its efficacy is well-documented in a variety of transformations, including the formation of vinyl triflates and in glycosylation reactions.[1][2][3] The methyl group at the 4-position slightly enhances its basicity compared to 2,6-di-tert-butylpyridine.
2,6-Di-tert-butylpyridine
This base presents a more streamlined steric profile compared to its 4-methylated counterpart. While its synthesis can be straightforward, its basicity is somewhat attenuated due to the steric hindrance impacting protonation.[4][5] It remains a valuable option when a milder, yet still very hindered, non-nucleophilic base is required.
Emerging Alternatives: Pyrimidines and Beyond
Recent advancements have introduced new classes of non-nucleophilic bases that offer distinct advantages in terms of cost, scalability, and reactivity.
2,4,6-Tri-tert-butylpyrimidine (TTBP)
TTBP has emerged as a highly cost-effective and readily available substitute for hindered pyridines.[6][7] Its synthesis is scalable, making it an attractive option for large-scale applications.[6] Experimental evidence demonstrates its successful application in glycosylation reactions and the formation of enol triflates, often with comparable or even superior results to traditional hindered pyridines.[6][8] The presence of a second nitrogen atom in the pyrimidine ring influences its electronic properties and basicity.
Proton Sponges®: A Leap in Basicity
For reactions demanding a significant increase in basicity without compromising non-nucleophilicity, 1,8-Bis(dimethylamino)naphthalene, commercially known as Proton Sponge®, is an exceptional choice.[9][10] The unique peri-substitution of the two dimethylamino groups on the naphthalene core forces them into close proximity. Upon protonation, the resulting cation is stabilized by an intramolecular hydrogen bond and the relief of steric strain, leading to an exceptionally high basicity.[9]
Phosphazene Bases: The Superbase Frontier
Phosphazene bases represent the upper echelon of neutral, non-nucleophilic superbases.[11][12][13] Compounds like BEMP and the Schwesinger base, t-Bu-P4, exhibit extraordinarily high pKa values, enabling the deprotonation of even very weakly acidic substrates.[11][13] Their low nucleophilicity makes them suitable for a range of challenging transformations where traditional bases fail.[11]
Quantitative Comparison of Non-Nucleophilic Bases
The selection of an appropriate non-nucleophilic base is a multi-faceted decision, guided by factors such as basicity (pKa of the conjugate acid), steric hindrance, solubility, and cost. The following table provides a comparative summary of the key properties of the discussed bases.
Base
Structure
pKa (Conjugate Acid in Acetonitrile)
Molecular Weight ( g/mol )
Key Features
5-tert-Butyl-2-methylpyridine
Not readily available
149.24
Benchmark hindered pyridine.
2,6-Di-tert-butyl-4-methylpyridine (DTBMP)
11.5
205.35
Widely used, effective in triflate formation and glycosylations.[1][2][3]
2,6-Di-tert-butylpyridine
10.6
191.32
Less basic than DTBMP due to increased steric strain upon protonation.[4][5]
2,4,6-Tri-tert-butylpyrimidine (TTBP)
9.8
248.44
Cost-effective and scalable alternative to hindered pyridines.[6]
To a flame-dried round-bottom flask under an argon atmosphere, add the ketone and anhydrous DCM.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add DTBMP to the cooled solution, followed by the dropwise addition of triflic anhydride.
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Causality: The use of a sterically hindered base like DTBMP is critical to prevent the triflic anhydride from reacting with the base itself.[2] DTBMP efficiently scavenges the triflic acid generated during the reaction, driving the equilibrium towards the formation of the desired vinyl triflate.
Protocol 2: Glycosylation Reaction using 2,4,6-Tri-tert-butylpyrimidine (TTBP)
This protocol illustrates the use of TTBP as a cost-effective base in a stereoselective glycosylation reaction.[6]
Materials:
Glycosyl donor (e.g., a thioglycoside) (1.0 equiv)
Glycosyl acceptor (1.2 equiv)
N-Iodosuccinimide (NIS) (1.5 equiv)
Triflic acid (TfOH) (catalytic amount)
2,4,6-Tri-tert-butylpyrimidine (TTBP) (1.5 equiv)
Anhydrous dichloromethane (DCM)
Molecular sieves (4 Å)
Argon atmosphere
Procedure:
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves under an argon atmosphere, add the glycosyl donor, glycosyl acceptor, and TTBP in anhydrous DCM.
Stir the mixture at room temperature for 30 minutes.
Cool the reaction to the desired temperature (e.g., -40 °C).
Add NIS to the mixture, followed by the catalytic amount of TfOH.
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium thiosulfate.
Filter the reaction mixture through a pad of Celite and wash with DCM.
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the resulting glycoside by flash column chromatography.
Causality: In this glycosylation protocol, TTBP acts as an acid scavenger, neutralizing the triflic acid that is either used catalytically or generated in situ.[14] This prevents unwanted side reactions and promotes the desired glycosidic bond formation. The non-nucleophilic nature of TTBP is essential to avoid reaction with the electrophilic glycosyl donor.
Selecting the Right Tool for the Job: A Decision-Making Framework
The choice of a non-nucleophilic base is dictated by the specific requirements of the chemical transformation. The following flowchart provides a logical framework for selecting the most appropriate base.
Caption: A decision-making flowchart for selecting a non-nucleophilic base.
Conclusion
While 5-tert-Butyl-2-methylpyridine remains a useful reagent, the modern synthetic chemist has a diverse and powerful array of alternative non-nucleophilic bases at their disposal. From the well-established utility of hindered pyridines like DTBMP to the cost-effective and scalable advantages of TTBP, and the exceptional strength of Proton Sponges® and phosphazene superbases, the options are plentiful. By understanding the unique properties and applications of each, researchers can make more informed decisions, leading to more efficient, selective, and successful synthetic outcomes.
References
2,4-Di-tert-butil-5,6-dialkylpyrimidines: Easily prepared alternative to non-nucleophilic hindered bases | Request PDF - ResearchGate. [Link]
Tf2O/TTBP (2,4,6-Tri-tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides | The Journal of Organic Chemistry - ACS Publications. [Link]
Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds - American Chemical Society. [Link]
Pre-activation Based Stereoselective Glycosylations - PMC - NIH. [Link]
Applications of caged-designed proton sponges in base-catalyzed transformations. [Link]
Phosphazene Bases: A New Category of Organocatalysts for the Living Ring-Opening Polymerization of Cyclic Esters | Request PDF - ResearchGate. [Link]
(PDF) The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research - ResearchGate. [Link]
Phosphazene – Knowledge and References - Taylor & Francis. [Link]
Electrochemical Activation of α-Carbonyl Alkoxyamines for Direct Nucleophilic Substitution | Organic Letters - ACS Publications. [Link]
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI. [Link]
Basicity of pyridine and 2,6-di-tert-butylpyridine - Chemistry Stack Exchange. [Link]
Chirality Generated by Hindered Rotations in Platinum(II)‐Pyridine Complexes - IRIS - Uniss. [Link]
The Strategic Application of Hindered Pyridines in Modern Synthesis: A Cost-Benefit Analysis
A Senior Application Scientist's Guide to Selecting the Optimal Non-Nucleophilic Base In the intricate world of synthetic chemistry, the choice of a base is a critical decision that can dictate the success or failure of...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Selecting the Optimal Non-Nucleophilic Base
In the intricate world of synthetic chemistry, the choice of a base is a critical decision that can dictate the success or failure of a reaction. For processes requiring the scavenging of protons without the interference of nucleophilic side reactions, sterically hindered non-nucleophilic bases are indispensable tools. Among these, substituted pyridines have long been a mainstay. This guide provides a detailed cost-benefit analysis of a commonly used hindered pyridine, 2,6-di-tert-butyl-4-methylpyridine (DTBMP), and its modern alternatives, offering experimental data to inform your selection process.
A Note on Nomenclature: The initial topic of inquiry was "5-tert-Butyl-2-methylpyridine." However, this specific isomer is not widely commercially available and lacks substantial literature data for a comprehensive comparison. It is highly probable that the intended subject was a more common, sterically hindered pyridine. Therefore, this guide will focus on the well-documented and widely utilized 2,6-di-tert-butyl-4-methylpyridine (DTBMP) as a representative of this class of reagents.
The Enduring Utility of Sterically Hindered Pyridines
Sterically hindered pyridines, such as DTBMP, are characterized by bulky substituents flanking the nitrogen atom. This structural feature renders the nitrogen lone pair accessible to small electrophiles like protons, allowing them to function as effective Brønsted bases. However, the steric bulk prevents the nitrogen from acting as a nucleophile towards larger electrophilic centers, thus mitigating undesired side reactions.[1][2] This selectivity is crucial in a variety of synthetic transformations, including glycosylations and the formation of vinyl triflates.[3][4]
The Rise of Viable Alternatives
While DTBMP has proven its value in countless syntheses, its relatively high cost has driven the search for more economical alternatives. This has led to the emergence of other non-nucleophilic bases, each with its own set of advantages and disadvantages. This guide will focus on a key competitor: 2,4,6-tri-tert-butylpyrimidine (TTBP) . We will also consider other common non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) and 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) for a broader comparative context.
Head-to-Head Comparison: Physicochemical and Economic Properties
A direct comparison of the key properties of these bases is essential for making an informed decision.
*Cost data is an approximation based on publicly available information from various suppliers (2024) and can vary significantly based on vendor, purity, and quantity. The cost for TTBP can be dramatically reduced with in-house synthesis.
Performance in Key Synthetic Applications: A Data-Driven Analysis
The true value of a reagent is demonstrated through its performance in the laboratory. Here, we compare DTBMP and its primary alternative, TTBP, in two common applications.
Case Study 1: O-Glycosylation
The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry and drug discovery. These reactions are often sensitive to acidic conditions, making a non-nucleophilic base essential.
In the synthesis of a complex disaccharide, the choice of a hindered base had a profound impact on the reaction outcome. Initial attempts using DTBMP resulted in a moderate yield and a mixture of anomeric products. However, by substituting DTBMP with the less basic TTBP, a significant improvement was observed, affording the desired α-anomer in 72-85% yield as a single isomer.[5] This highlights that in certain sensitive reactions, a less basic but still effective proton scavenger can lead to superior results.
Case Study 2: Vinyl Triflate Formation
The conversion of ketones to vinyl triflates is a valuable transformation for generating enol equivalents for cross-coupling reactions. This reaction, which utilizes the highly reactive triflic anhydride, generates triflic acid as a byproduct, necessitating the use of a non-nucleophilic base.
Both DTBMP and TTBP are effective in this transformation.[1][3] While direct side-by-side yield comparisons in the literature for the exact same substrate are scarce, reports indicate that TTBP provides comparable or even slightly higher yields in many cases.[1] Furthermore, the significantly lower cost of in-house synthesized TTBP makes it a highly attractive alternative for large-scale syntheses.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of 2,4,6-tri-tert-butylpyrimidine (TTBP) and a representative vinyl triflate formation are provided below.
Protocol 1: Synthesis of 2,4,6-tri-tert-butylpyrimidine (TTBP)
This protocol is adapted from a literature procedure and demonstrates the cost-effective, one-pot synthesis of TTBP.
To a solution of triflic anhydride (1.1 eq) and pivalonitrile (2.5 eq) in dichloromethane at 0 °C under an inert atmosphere, add a solution of pinacolone (1.0 eq) in dichloromethane dropwise.
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Recrystallize the crude product from methanol to afford pure 2,4,6-tri-tert-butylpyrimidine as a white crystalline solid.
Caption: Workflow for the one-pot synthesis of TTBP.
Protocol 2: Formation of a Vinyl Triflate using a Hindered Base
This general protocol can be adapted for various ketone substrates.
Materials:
Ketone (1.0 eq)
2,6-di-tert-butyl-4-methylpyridine (DTBMP) or 2,4,6-tri-tert-butylpyrimidine (TTBP) (1.2 eq)
Dissolve the ketone (1.0 eq) and the hindered base (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
Cool the solution to -78 °C.
Add triflic anhydride (1.1 eq) dropwise.
Stir the reaction at -78 °C and monitor by thin-layer chromatography (TLC).
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
Allow the mixture to warm to room temperature, and then perform a standard aqueous workup.
Purify the crude product by flash column chromatography.
Caption: General workflow for vinyl triflate synthesis.
Cost-Benefit Analysis and Recommendations
The selection of a non-nucleophilic base should be guided by a combination of factors including performance, cost, and practicality.
2,6-di-tert-butyl-4-methylpyridine (DTBMP): This remains a reliable and effective choice for a wide range of applications. Its primary drawback is its high purchase price. For small-scale laboratory syntheses where cost is not the primary driver, DTBMP is a convenient and well-precedented option.
2,4,6-tri-tert-butylpyrimidine (TTBP): For many applications, TTBP has emerged as a superior alternative to DTBMP. It offers comparable or even improved performance, particularly in sensitive reactions like glycosylations.[5][6] While its commercial price is high, the ability to synthesize it in-house in a straightforward, one-pot procedure dramatically reduces its cost, making it the preferred choice for large-scale applications and cost-conscious laboratories.
N,N-Diisopropylethylamine (DIPEA): While significantly cheaper, DIPEA is also more basic and can be more nucleophilic than the hindered pyridines and pyrimidines. It is a suitable choice for reactions that are less sensitive to nucleophilic attack and where a stronger base is required.
1,8-Bis(dimethylamino)naphthalene (Proton Sponge®): This is a very strong non-nucleophilic base, but its high cost and distinct chemical properties make it more of a specialized reagent for particularly challenging deprotonations, rather than a general-purpose proton scavenger.
References
He, Q., Ye, J. L., Xu, F. F., Geng, H., Chen, T. T., Chen, H., & Huang, P. Q. (2021). Tf2O/TTBP (2,4,6-Tri-tert-butylpyrimidine): An Alternative Amide Activation System for the Direct Transformations of Both Tertiary and Secondary Amides. The Journal of Organic Chemistry, 86(23), 16300–16314. [Link]
Ghosh, R., George, G., & Mugesh, G. (2019). Sterically Hindered 2,4,6-Tri-tert-butylpyridinium Salts as Single Hydrogen Bond Donors for Highly Stereoselective Glycosylation Reactions of Glycals. Organic Letters, 21(15), 5853–5858.
García-Molina, F., de la Torre, M. C., & Sierra, M. A. (2007). 2,4-Di-tert-butil-5,6-dialkylpyrimidines: easily prepared alternative to non-nucleophilic hindered bases. ARKIVOC, 2007(16), 58-64.
ResearchGate. (n.d.). 2,6-Di- tert -butyl-4-methylpyridine (DTBMP). Retrieved from [Link]
Wikipedia. (2023, December 1). 2,6-Di-tert-butylpyridine. Retrieved from [Link]
Li, Y., & Li, X. (2010). Synthesis of the Non-Reducing Hexasaccharide Fragment of Saccharomicin B. Organic Letters, 12(15), 3360–3363.
Computational Analysis of Steric and Electronic Properties in Substituted Pyridines: A Technical Comparison Guide
Executive Summary In the optimization of pyridine-based pharmacophores, the "methyl-ethyl-isopropyl" scan is a relic of the past. Modern drug design demands a quantifiable, multidimensional understanding of structure-act...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of pyridine-based pharmacophores, the "methyl-ethyl-isopropyl" scan is a relic of the past. Modern drug design demands a quantifiable, multidimensional understanding of structure-activity relationships (SAR). This guide compares traditional empirical descriptors against modern computational profiling methods for substituted pyridines.
) vs. DFT-derived descriptors (MESP, Fukui Indices, ).
Steric Quantification: Classical A-values vs. Multidimensional Sterimol Parameters (
).
Verdict: While empirical methods offer rapid initial screening, DFT-derived electronic profiling and Sterimol steric parameters are required to predict regioselectivity in C-H activation and binding affinity in asymmetric environments with chemically useful accuracy.
Electronic Profiling: Beyond Hammett Constants
The nitrogen atom in pyridine acts as a thermodynamic sink and a kinetic director. Accurately modeling its electron density is critical for predicting metabolic stability (CYP450 oxidation) and on-target potency.
Comparative Analysis: Empirical vs. DFT Methods
Feature
Method A: Empirical (Hammett )
Method B: DFT (M06-2X/B3LYP)
Performance Verdict
Scope
Limited to meta/para substituents. Fails for ortho due to steric/field effects.
Universal. Captures ortho-effects, lone-pair repulsion, and solvation.
of the conjugate acid) is the primary electronic descriptor. Direct calculation of often yields large errors. The Isodesmic Reaction Scheme (proton exchange with a reference pyridine) cancels out systematic errors in solvation energy.
Recommended Functional/Basis Set:
Geometry: B3LYP/6-31G(d) (Cost-effective) or M06-2X/def2-TZVP (High accuracy for dispersion).
Solvation: SMD (Solvation Model based on Density) is superior to PCM for heterocyclic basicity.
Visualization: Electronic Profiling Workflow
Figure 1: Decision tree for computing electronic descriptors. The isodesmic pathway minimizes systematic errors in
prediction.
Steric Quantification: The Rise of Sterimol[1][2]
Traditional steric parameters like Taft (
) or A-values treat substituents as spheres. This is insufficient for pyridines, where a substituent at C2 (ortho) creates an asymmetric steric corridor affecting the nitrogen lone pair.
The Solution: Sterimol Parameters (
)
Developed by Verloop and popularized recently by Sigman for catalysis, Sterimol parameters define the substituent as a vector:
(Length): Distance from the attachment point to the furthest atom.
(Minimum Width): The shortest radius perpendicular to the axis.
(Maximum Width): The largest radius perpendicular to the axis.
Comparison Data:
Consider a 2-isopropylpyridine vs. 2-cyclopropylpyridine .
A-values might suggest similar "bulk."
Sterimol reveals that Cyclopropyl has a smaller
(flatter) but significant , whereas Isopropyl has a flexible depending on rotation. This distinction is crucial for binding in narrow enzymatic pockets.
Visualization: Sterimol Vector Definition
Figure 2: Conceptual mapping of Sterimol parameters.
and capture the asymmetry of the substituent relative to the bond axis.
Experimental Protocol: Calculating Descriptors
To ensure reproducibility and scientific integrity, follow this validated computational workflow.
Software Requirements
Primary: Gaussian 16 (or ORCA 5.0 for open-source alternative).
Post-Processing: Multiwfn (for Fukui functions) or PyMol (for visualization).
Step-by-Step Methodology
Step 1: Conformational Hunting
Do not assume the lowest energy conformer is the bioactive one, but use the Boltzmann-weighted average for flexible substituents.
Action: Run a conformational search using MMFF94 force field.
Criteria: Select all conformers within 3.0 kcal/mol of the global minimum.
Step 2: Geometry Optimization (DFT)
Refine the structures using Density Functional Theory.
Rationale: M06-2X is chosen for its superior performance in describing non-covalent interactions and dispersion forces compared to B3LYP [1].
Step 3: Calculating Sterimol Parameters
Tool: Use the Python script sterimol.py (Paton/Sigman groups) on the optimized log files.
Input: Define the primary atom (C2 of pyridine) and the attached substituent atom.
Step 4: Calculating Regioselectivity (Fukui Indices)
For predicting nucleophilic or electrophilic attack sites (e.g., Minisci reaction):
Calculate the Condensed Fukui Function (
for electrophilic attack, for nucleophilic).
Formula:
Where
is the NBO charge of atom A in the neutral () and anionic () states.
Case Study: Regioselectivity in C-H Borylation
Scenario: A researcher needs to functionalize 4-methyl-2-phenylpyridine.
Challenge: Will borylation occur at the pyridine C3, pyridine C5, or the phenyl ring?
Analysis:
Steric: Sterimol
analysis of the phenyl ring shows significant shielding of the pyridine C3 position.
Electronic: DFT (M06-2X) calculations of the transition state barriers reveal that the nitrogen lone pair directs the catalyst (e.g., Ir or Rh) to the sterically accessible but electronically activated positions.
Result: Computational modeling predicts C-H activation at the phenyl ring meta position or pyridine C5, avoiding the sterically crowded C3. Experimental data confirms this regioselectivity, which simple Hammett parameters failed to predict due to the twisted dihedral angle between the rings [2].
References
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215–241. Link
Haldar, C., et al. (2024). Mechanistic Insights into Photocatalyzed C–H Borylation by a Rhodium Complex: MS-CASPT2 and DFT Study. The Journal of Organic Chemistry. Link
Harper, K. C., Bess, E. N., & Sigman, M. S. (2012).[1] Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Nature Chemistry, 4(5), 366–374. Link
Soto-Delgado, J., et al. (2020). The DFT Calculations of pKa Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. ResearchGate.[2] Link
Steric Inhibition of Solvation: A Comparative Study of Hindered Pyridine Bases
[1][2] Executive Summary In synthetic organic chemistry and drug development, the selection of a base is rarely about basicity alone. It is a multi-dimensional optimization of proton affinity (PA), nucleophilicity, and s...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
In synthetic organic chemistry and drug development, the selection of a base is rarely about basicity alone. It is a multi-dimensional optimization of proton affinity (PA), nucleophilicity, and solubility.[1] This guide presents a comparative study of hindered pyridine bases, specifically focusing on the "steric paradox" observed in 2,6-di-tert-butylpyridine (DTBP) .[2][1][3][4]
While DTBP exhibits high intrinsic basicity in the gas phase (due to inductive enrichment), it behaves as an anomalously weak base in solution.[2][5][1][4] This guide dissects the thermodynamic and kinetic origins of this behavior—termed Steric Inhibition of Solvation —and provides validated experimental protocols for characterizing such systems.
Comparative Analysis: The Steric Paradox
The following table summarizes the physicochemical divergence between non-hindered, moderately hindered, and severely hindered pyridine bases. Note the inverse relationship between gas-phase proton affinity and solution-phase pKa for DTBP.
Table 1: Physicochemical Properties of Hindered vs. Non-Hindered Pyridines
*Note: DTBP is too hydrophobic for accurate pKa determination in pure water; values are often extrapolated from aqueous ethanol or DMSO.
Mechanistic Insight: The Thermodynamic Cycle
The discrepancy between Gas Phase PA and Solution pKa in DTBP is driven by the enthalpy of solvation (
).
Gas Phase: The bulky tert-butyl groups are electron-donating (+I effect), increasing electron density on the nitrogen.[1][3] Without solvent, the proton binds tightly, resulting in high PA.[1]
Solution Phase: The protonated cation (
) must be stabilized by solvent molecules arranging around the charge.[1][3] The steric bulk of the tert-butyl groups physically prevents solvent molecules (like water or DMSO) from approaching the nitrogen closely enough to form stabilizing hydrogen bonds. This Steric Inhibition of Solvation destabilizes the cation, shifting the equilibrium backward and lowering the effective pKa.
Figure 1: Thermodynamic cycle illustrating the origin of basicity.[1] For DTBP, the red dashed path (
) is energetically penalized due to steric hindrance, leading to a lower solution pKa despite high gas-phase PA.[1][3]
Experimental Methodologies
To rigorously quantify these values, we employ two distinct protocols: High-Pressure Mass Spectrometry (HPMS) for intrinsic gas-phase affinity, and Potentiometric Titration for solution-phase behavior.[1][3]
Protocol A: Determination of Gas-Phase Proton Affinity via HPMS
Objective: Measure the equilibrium constant of proton transfer between an unknown base (B) and a reference base (Ref) in the gas phase.
Reagents & Equipment:
Instrument: Pulsed High-Pressure Mass Spectrometer (PHPMS) with a variable temperature ion source.[1][3]
Reference Bases: A "ladder" of bases with known PAs (e.g., Pyridine, 2-Picoline, 2,6-Lutidine).[1][3]
Carrier Gas: Methane (
) or Isobutane () as the bath gas (approx. 1-5 torr).[1][3]
Step-by-Step Workflow:
Sample Introduction: Introduce a mixture of the Unknown Base (DTBP) and Reference Base (Ref) into the ion source at a partial pressure ratio of ~1:1 to 1:10.[1]
Ionization: Initiate ionization via pulsed electron beam (approx. 200-500 µs duration).[1][3] This generates primary ions from the carrier gas (e.g.,
), which then protonate the sample bases.
Thermalization: Allow ions to undergo multiple collisions with the bath gas (residence time ~1-5 ms) to ensure the system reaches thermal equilibrium.[1][3]
Detection: Sample the ions leaking from the source into the high-vacuum analyzer region. Measure the intensity ratio
(Note: is usually small for symmetric proton transfer, but must be corrected for symmetry numbers).[1][3]
Figure 2: Workflow for Pulsed High-Pressure Mass Spectrometry (HPMS) to determine gas-phase proton affinity.
Protocol B: Assessment of Steric Hindrance in Solution (Brown's Method)
Objective: Differentiate between electronic basicity and steric nucleophilicity using Lewis acid coordination.[1] DTBP will coordinate protons (H+) but fail to coordinate larger Lewis acids (e.g.,
Preparation: Prepare a 0.1 M solution of the pyridine base in dry ether or dichloromethane.
Titration (Proton): Add standard HCl. Monitor via conductivity or indicator.[1][3]
Result: DTBP forms a salt (
), confirming it acts as a base toward the small proton.[1][3]
Reaction (Methyl Iodide): Add 1.0 equivalent of Methyl Iodide (
) and reflux for 2 hours.
Result (Pyridine): Precipitate of N-methylpyridinium iodide forms rapidly.[1][3]
Result (DTBP): No reaction. The solution remains clear. Analyze by NMR to confirm unchanged starting material.[1][3]
Conclusion: The failure to quaternize with
validates the "Non-Nucleophilic" classification essential for applications like triflation or glycosylation.[1]
Applications in Drug Development
The unique profile of DTBP (High PA / Low Nucleophilicity) makes it indispensable in specific synthetic pathways:
Glycosylation Reactions: DTBP scavenges triflic acid generated during the activation of glycosyl donors without reacting with the electrophilic oxocarbenium ion intermediate.[1]
Metal-Catalyzed Cross-Coupling: Used to neutralize acid byproducts in palladium-catalyzed reactions where unhindered bases might coordinate to the metal center, poisoning the catalyst.[1][3]
Cationic Polymerization: Acts as a proton trap to prevent uncontrolled initiation by trace acid impurities.[1][3]
References
Brown, H. C., & Kanner, B. (1953).[1][3][6] "2,6-Di-t-butylpyridine—An Unusual Pyridine Base."[2][1][3][4][6][7] Journal of the American Chemical Society.[1][8] Link
Benoit, R. L., Fréchette, M., & Lefebvre, D. (1988).[1][4][6] "2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide."[2][5][1][3][4][6][7] Canadian Journal of Chemistry.[1][3][4] Link[1][3][6]
Hunter, E. P., & Lias, S. G. (1998).[1][3][8] "Evaluated Gas Phase Basicities and Proton Affinities of Molecules: An Update." Journal of Physical and Chemical Reference Data. Link[1][3]
Meot-Ner (Mautner), M., & Sieck, L. W. (1983).[1][3][9][10] "The Ionic Hydrogen Bond. 1. Sterically Hindered Bonds.[2][1][3][9][10] Solvation and Clustering of Sterically Hindered Amines and Pyridines." Journal of the American Chemical Society.[1][8] Link
NIST Chemistry WebBook. "2,6-Lutidine Gas Phase Ion Energetics." Link[1][3]
Executive Summary & Chemical Profile Objective : This guide defines the authoritative protocol for the safe handling, segregation, and disposal of 5-tert-Butyl-2-methylpyridine (CAS 85735-96-2). Due to the limited specif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Objective : This guide defines the authoritative protocol for the safe handling, segregation, and disposal of 5-tert-Butyl-2-methylpyridine (CAS 85735-96-2). Due to the limited specific safety data available for this exact isomer, protocols are derived from Structure-Activity Relationships (SAR) using validated analogues (e.g., 2,6-Di-tert-butyl-4-methylpyridine and 5-Ethyl-2-methylpyridine).
Core Safety Directive : Treat this substance as a Combustible Organic Base . It poses significant risks if mixed with strong oxidizers or mineral acids (exothermic neutralization).
Property
Data / Extrapolation
Operational Implication
CAS Number
85735-96-2
Use for waste manifesting and inventory tracking.
Physical State
Liquid or Low-Melting Solid
Likely liquid at RT. Requires leak-proof secondary containment.
Flash Point
Est. >60°C (140°F)
Classified as Combustible (Class IIIA/IIIB).
Acidity/Basicity
Weak Base (pKa ~6-7)
DO NOT mix with acid waste streams (Heat generation).
The Golden Rule of Pyridine Disposal : Never dispose of pyridine derivatives down the drain. Their high odor threshold, aquatic toxicity, and resistance to hydrolysis make them persistent environmental pollutants.
Segregation Protocol
To prevent incompatible chemical reactions in the waste stream, 5-tert-Butyl-2-methylpyridine must be segregated according to the following logic:
Figure 1: Waste segregation logic flow. Ensure the waste stream pH remains >7 to prevent salt precipitation or heat generation.
Disposal Workflows
Scenario A: Small-Scale Laboratory Waste (< 1 L)
Applicability: Residual amounts in reaction flasks, expired reagents, or contaminated stock solutions.
Container Selection : Use a High-Density Polyethylene (HDPE) or Amber Glass container. Avoid metal cans if the waste contains moisture, as pyridines can corrode certain alloys over time.
Labeling : Attach a hazardous waste tag immediately.
Deactivation (Optional but Recommended) : If the waste is reactive, a controlled neutralization is NOT recommended for this compound due to the stability of the pyridine ring. Incineration is the only method for complete destruction.
Storage : Store in a Flammable Safety Cabinet , specifically in the "Organic Bases" section, away from the "Organic Acids" section.
Applicability: Expired inventory or bulk process waste.
Waste Profile : Create a waste profile with your licensed hazardous waste contractor.
Waste Code : If Flash Point < 60°C, use D001 (Ignitable). If > 60°C, classify based on toxicity or state regulations (e.g., "Non-RCRA Regulated Hazardous Waste" or state-specific codes like TX-001).
DOT Shipping Name : UN 1993, Flammable liquids, n.o.s. (5-tert-Butyl-2-methylpyridine) or UN 2810, Toxic, liquids, organic, n.o.s. depending on the specific flash point/toxicity testing.
Packing : Pack in UN-rated drums (1A1 steel or 1H1 plastic).
Mechanism: High-temperature oxidation (>1000°C) breaks the pyridine ring into CO₂, H₂O, and NOₓ (scrubbed).
Why: Biological treatment plants often fail to degrade substituted pyridines efficiently due to the steric hindrance of the tert-butyl group.
Emergency Response: Spill Cleanup
In the event of a spill, speed and respiratory protection are critical due to the compound's potential volatility and irritating nature.
Figure 2: Immediate spill response workflow. Note: Paper towels can increase surface area for evaporation; inert absorbents like vermiculite are preferred.
Regulatory & Compliance Data
Regulation
Classification
Notes
RCRA (USA)
Characteristic (D001)
Not P- or U-listed. Hazardous by characteristic if FP < 60°C.
TSCA (USA)
Listed / R&D Exemption
Ensure use falls under R&D exemption if not on public inventory.
DOT (Transport)
Class 3 or 6.1
Likely Class 3 (Flammable) or Combustible Liquid.
Ecological
Aquatic Chronic 3
Harmful to aquatic life with long-lasting effects (H412).[1]
Self-Validation Check :
Did I mix this with acid? -> STOP . Check for heat.
Is the container metal? -> Check integrity . Pyridines can be corrosive to copper/aluminum alloys over long durations.
Is it going down the drain? -> STOP . Illegal under Clean Water Act.
References
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 13197540, 5-tert-Butyl-2-methylpyridine. Retrieved October 26, 2025, from [Link]
U.S. Environmental Protection Agency (EPA) . RCRA Waste Codes and Listings. Retrieved October 26, 2025, from [Link]
Personal protective equipment for handling 5-tert-Butyl-2-methylpyridine
Executive Safety Summary Treat as: High-Hazard Organic Base & Permeation Risk 5-tert-Butyl-2-methylpyridine (CAS: 85735-96-2 / Analogous Read-Across) represents a specific class of alkyl-substituted pyridines. While spec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Treat as: High-Hazard Organic Base & Permeation Risk
5-tert-Butyl-2-methylpyridine (CAS: 85735-96-2 / Analogous Read-Across) represents a specific class of alkyl-substituted pyridines. While specific toxicological data for this isomer is rare, its structural components—a pyridine ring, a methyl group, and a lipophilic tert-butyl group—dictate its safety profile.[1]
Critical Hazard Mechanism:
The tert-butyl moiety significantly increases the molecule's lipophilicity compared to simple pyridine. This enhances its ability to penetrate the stratum corneum (outer skin layer) and cross the blood-brain barrier.[1] Consequently, standard nitrile gloves are often insufficient for prolonged contact , and the risk of systemic neurotoxicity upon skin exposure is elevated compared to non-alkylated pyridines.
Hazard Assessment (Read-Across Methodology)
Derived from structural analogs: 2-Picoline (CAS 109-06-8) and 4-tert-Butylpyridine (CAS 3978-81-2).[1]
Hazard Category
Classification (GHS)
Operational Implication
Physical State
Liquid (Likely) / Low-Melting Solid
High vapor pressure possible; handle as a volatile liquid.[1]
Flammability
Combustible Liquid (Class IIIA/IIIB)
Flash point likely >60°C but <93°C. Ground all glassware; use inert atmosphere (N₂/Ar).
Acute Toxicity
Acute Tox. 4 (Oral/Dermal/Inhal)
Skin Absorption Risk: High.[1] Systemic effects include nausea, dizziness, and CNS depression.
Eyes:Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are prohibited due to the risk of vapor irritation and corrosive splashes bypassing side shields.
Respiratory: If working outside a fume hood (Emergency Only): Full-face respirator with Organic Vapor (OV) cartridges.[1]
Body: Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend) + Chemical Apron if transferring volumes >100 mL.[1]
Operational Workflow: Safe Handling Lifecycle
This diagram outlines the mandatory decision logic for handling 5-tert-Butyl-2-methylpyridine, ensuring engineering controls are prioritized before PPE reliance.
Figure 1: Decision logic for safe handling, emphasizing the critical "Spill/Exposure" branch.[1][5]
Step-by-Step Handling Protocol
Phase 1: Preparation
Engineering Check: Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .
Odor Threshold: Note that olfactory fatigue occurs rapidly with pyridines.[1] Do not rely on smell to detect leaks.[1]
Quench Prep: Prepare a beaker of 1M HCl or 10% Citric Acid in the hood to neutralize contaminated tips/glassware immediately.[1]
Phase 2: Transfer Techniques
Avoid open pouring. Use closed-transfer methods to minimize vapor generation.[1]
Syringe Transfer:
Use glass syringes with Luer-lock tips (plastic may degrade/swell).
Technique: Pull plunger slowly to prevent cavitation/aerosolization.
Cannula Transfer: For volumes >50 mL, use positive pressure (N₂) double-ended needle transfer.[1]
Phase 3: Decontamination & Quenching
The basicity of the pyridine ring allows for easy acid-base neutralization.
Glassware: Rinse immediately with the prepared 1M HCl solution.[1] This converts the volatile free base into the non-volatile, water-soluble hydrochloride salt.[1]
Reaction:
Surface Decon: Wipe surfaces with 10% Citric Acid, followed by water and soap.[1]
Emergency Response Procedures
Scenario
Immediate Action
Medical Follow-up
Skin Contact
1. Drench: Immediate safety shower/sink flush for 15 minutes . 2. Soap: Wash gently with soft soap (do not scrub/abrade skin).[1]
Mandatory. Pyridines absorb transdermally; monitor for CNS symptoms.[1]
Eye Contact
1. Flush: Eyewash station for 15 minutes (hold eyelids open). 2. Neutralize: Do NOT use chemical neutralizers in eyes; water only.[1]
Immediate Ophthalmologist Consult. Risk of corneal opacity.[1]
Inhalation
1. Evacuate: Move to fresh air immediately. 2. Support: Oxygen if breathing is labored.[1]
Monitor for pulmonary edema (delayed onset up to 24h).[1]
Disposal Strategy
Waste Code:D001 (Ignitable) and potentially U196 (Pyridine-associated) depending on local regulations.[1]
Segregation: Do not mix with oxidizers (peroxides, nitric acid) or acidic waste streams without controlled neutralization.[1]
Primary Container: Collect in a dedicated "Organic Bases" or "Flammable Organics" container.
Labeling: Clearly mark as "Contains Pyridine Derivatives – High Odor/Toxic."[1]
References
National Institute for Occupational Safety and Health (NIOSH). Pyridine: Systemic Agent.[1] CDC NIOSH Pocket Guide to Chemical Hazards.[1]
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